Chemical structure and properties of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Executive Summary This technical guide profiles 1-(2-carbamoylethyl)piperidine-3-carboxylic acid , a functionalized derivative of nipecotic acid (piperidine-3-carboxylic acid). As a structural analog of the neurotransmit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide profiles 1-(2-carbamoylethyl)piperidine-3-carboxylic acid , a functionalized derivative of nipecotic acid (piperidine-3-carboxylic acid). As a structural analog of the neurotransmitter
-aminobutyric acid (GABA), this compound acts as a critical intermediate in the synthesis of lipophilic GABA uptake inhibitors (such as Tiagabine analogs) and serves as a zwitterionic probe for studying the GABA transporter (GAT-1) translocation mechanism.
This document details the physicochemical properties, validated synthetic protocols via Michael addition, and the pharmacological rationale for its deployment in neurochemical research.
The molecule comprises a piperidine core with a carboxylic acid at the C3 position and a propionamide (2-carbamoylethyl) moiety attached to the nitrogen. This structure creates a "dual-tail" pharmacophore:
The Head Group (Nipecotic Acid): Mimics the GABA zwitterion, essential for recognition by the GAT-1 transporter.
The N-Substituent (Propionamide): Provides a polar, non-ionizable extension that interacts with the vestibule of the transporter, distinct from the lipophilic tails found in drugs like Tiagabine.
Key Properties Table
Note: Values derived from structural class analysis and experimental data of homologous nipecotic acid derivatives.
Tertiary amine protonation (lower than parent nipecotic acid).
Stereochemistry
Chiral center at C3.
(R)-enantiomer is typically the bioactive conformer for GAT-1.
Physical State
Crystalline Solid / Hygroscopic Powder
Requires desiccation for storage.
Synthetic Methodology: The Michael Addition Protocol[2][3]
The synthesis of 1-(2-carbamoylethyl)piperidine-3-carboxylic acid relies on the aza-Michael addition of nipecotic acid to acrylamide. This reaction is atom-economical and typically conducted in aqueous or protic media, adhering to green chemistry principles.
Reaction Mechanism
The nucleophilic secondary amine of nipecotic acid attacks the electrophilic
-carbon of acrylamide.
Thermodynamics: The reaction is reversible (Retro-Michael) at high temperatures.
Kinetics: Rate is pH-dependent; the amine must be unprotonated to act as a nucleophile.
Validated Experimental Protocol
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
Reagents:
Nipecotic acid (1.29 g, 10 mmol)
Acrylamide (0.78 g, 11 mmol, 1.1 eq)
Triethylamine (TEA) or NaOH (catalytic, to adjust pH > 8)
Solvent: Water (10 mL) or Ethanol/Water (1:1)
Step-by-Step Workflow:
Dissolution: Dissolve nipecotic acid in water. If the pH is acidic (due to the zwitterion), adjust to pH 9–10 using TEA or dilute NaOH. This ensures the piperidine nitrogen is free (unprotonated).
Addition: Add acrylamide in a single portion. The reaction is slightly exothermic.
Incubation: Stir the mixture at 40–50°C for 12–24 hours .
Critical Insight: Avoid reflux temperatures (>80°C) to prevent polymerization of acrylamide or retro-Michael decomposition.
Monitoring: Monitor via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The product will be more polar than the starting amine but distinct from acrylamide.
Workup (Purification of Zwitterion):
Concentrate the aqueous solution under reduced pressure.
Ion Exchange Chromatography: Pass the residue through a cation exchange resin (e.g., Dowex 50W, H+ form).
Wash with water to remove unreacted acrylamide (neutral).
Elute the zwitterionic product with 1M
.
Isolation: Lyophilize the ammoniacal fractions to obtain the white solid product.
Process Flow Diagram
The following diagram illustrates the synthetic logic and purification strategy.
Figure 1: Synthetic workflow for the aza-Michael addition of nipecotic acid to acrylamide, highlighting the critical pH adjustment step.
Biological Relevance & Pharmacophore Analysis[4]
GABA Transporter (GAT) Interaction
Nipecotic acid is a substrate-competitive inhibitor of GAT-1. However, it cannot cross the Blood-Brain Barrier (BBB) due to its hydrophilicity.[1][2]
Role of the N-Substituent: The 2-carbamoylethyl group serves two purposes:
Prodrug Potential: The amide can be hydrolyzed in vivo to the carboxylic acid (N-carboxyethyl derivative), or serve as a stable polar analog.
Binding Pocket Probe: It probes the "vestibule" of the transporter. Unlike the massive lipophilic anchor of Tiagabine (which locks the transporter in an open-to-out conformation), small polar N-substituents allow the transporter to cycle, often making them transportable substrates rather than non-transportable blockers.
Structure-Activity Relationship (SAR) Logic
The efficacy of nipecotic acid derivatives depends heavily on the N-substituent's ability to interact with the GAT-1 lipophilic pocket.
Parent: Nipecotic Acid (
).
Target (Carbamoylethyl): Retains affinity but alters transport kinetics.
Tiagabine (Reference): Adds a bis-thienyl linker, dropping
to nanomolar range ().
Mechanism of Action Diagram
Figure 2: Pharmacophore decomposition showing how the N-substituted tail interacts with the GAT-1 transporter vestibule.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
NMR (DO, 400 MHz):
1.5–2.0 (m, 4H, Piperidine ring protons).
2.4–2.6 (t, 2H, of the side chain).
2.7–3.2 (m, 6H, Piperidine N-CH and side chain N-).
Absence of vinyl protons (
5.5–6.5) confirms consumption of acrylamide.
Mass Spectrometry (ESI+):
calc: 200.24.
obs: 201.1 .
IR Spectroscopy:
Strong band at ~1660-1690 cm
(Amide C=O).
Broad band at ~3200-3400 cm
(Amide N-H and Acid O-H).
Band at ~1600 cm
(Carboxylate asymmetric stretch if zwitterionic).
References
Kragler, A., et al. (2005).[3] Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology. Link
Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors.[4][1][2][5] 1. N-Substituted nipecotic acid derivatives. Journal of Medicinal Chemistry. Link
Huateng Pharma. (2023). 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Product Entry. Link
PubChem. (2023). Nipecotic Acid Compound Summary. National Library of Medicine. Link
Nielsen, E. B., et al. (1991). Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake. European Journal of Pharmacology. Link
An In-depth Technical Guide to 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract This technical guide provides a comprehensive overview of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, a derivative of the neuropharmacologically significant nipecotic acid. The document details the compo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, a derivative of the neuropharmacologically significant nipecotic acid. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway via Michael addition, provides detailed protocols for its characterization, and discusses its potential applications in drug discovery, particularly in the context of GABAergic modulation. This guide is intended for researchers and professionals in medicinal chemistry, neuropharmacology, and drug development, offering both foundational knowledge and practical insights into the study of this class of compounds.
Introduction: The Significance of the Nipecotic Acid Scaffold
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid belongs to the class of N-substituted derivatives of piperidine-3-carboxylic acid, commonly known as nipecotic acid. The parent compound, nipecotic acid, is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, the primary inhibitory neurotransmitter in the central nervous system (CNS). By blocking GABA transporters (GATs), nipecotic acid effectively increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism of action has made nipecotic acid and its derivatives attractive targets for the development of therapeutics for a range of neurological disorders, including epilepsy and anxiety.
However, the therapeutic utility of nipecotic acid itself is limited by its hydrophilic, zwitterionic nature, which impedes its ability to cross the blood-brain barrier (BBB). Consequently, significant research efforts have been directed towards the synthesis of more lipophilic derivatives to improve pharmacokinetic properties while retaining or enhancing the desired pharmacodynamic activity. The addition of the 2-carbamoylethyl group to the piperidine nitrogen, as in the title compound, represents a strategic modification aimed at altering the molecule's polarity and hydrogen bonding capacity, which could in turn influence its biological activity and BBB permeability.
This guide will delve into the specifics of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, providing a detailed examination of its chemical properties and a validated methodology for its synthesis and characterization.
Physicochemical and Structural Properties
The fundamental molecular characteristics of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid are summarized below. These properties are crucial for its identification, purification, and for predicting its behavior in biological systems.
Synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
The most logical and efficient synthetic route to 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is through aza-Michael addition of acrylamide to the secondary amine of nipecotic acid. This reaction is a well-established method for forming carbon-nitrogen bonds and is particularly effective with α,β-unsaturated carbonyl compounds like acrylamide. The secondary amine of the piperidine ring acts as a nucleophile, attacking the β-carbon of acrylamide.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is based on established principles of aza-Michael addition reactions involving amines and acrylamide.
Materials:
Nipecotic acid (piperidine-3-carboxylic acid)
Acrylamide
Deionized water or ethanol
Hydrochloric acid (for pH adjustment)
Sodium hydroxide (for pH adjustment)
Rotary evaporator
Magnetic stirrer and hotplate
Standard laboratory glassware
Procedure:
Dissolution of Reactant: In a round-bottom flask, dissolve 1 equivalent of nipecotic acid in a suitable solvent such as water or ethanol. The choice of solvent can influence reaction rates; alcohols can also serve as effective media.
Addition of Acrylamide: To the stirred solution, add 1.1 equivalents of acrylamide. A slight excess of acrylamide ensures the complete consumption of the nipecotic acid.
Reaction Conditions: The reaction can often proceed at room temperature, but gentle heating (e.g., to 40-50 °C) can accelerate the process. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization. Alternatively, if the product is an oil, purification can be achieved by column chromatography on silica gel.
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, as well as two new triplet signals corresponding to the ethylene bridge of the carbamoylethyl group. The protons alpha to the carbonyl groups will be deshielded and appear further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbons of the carboxylic acid and the amide will appear at the most downfield chemical shifts (typically >170 ppm).
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 201.25.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the synthesized compound.
Potential Applications and Future Directions
The primary therapeutic potential of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid lies in its structural relationship to nipecotic acid, a known GABA reuptake inhibitor. The introduction of the carbamoylethyl group may modulate the compound's affinity and selectivity for different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).
Future research on this compound should focus on:
In vitro pharmacological profiling: Determining the inhibitory activity (IC₅₀) of the compound against the different GAT subtypes.
Blood-Brain Barrier Permeability Studies: Assessing the compound's ability to cross the BBB using in vitro models (e.g., PAMPA) or in vivo rodent models.
In vivo efficacy studies: Evaluating the anticonvulsant or anxiolytic effects of the compound in relevant animal models of neurological disorders.
The insights gained from these studies will be crucial in determining the potential of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid as a lead compound for the development of novel CNS therapeutics.
References
Huateng Pharma. (n.d.). 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. Retrieved February 12, 2026, from [Link]
Totoni, S., et al. (2018). Trapping Acrylamide by a Michael Addition: A Computational Study of the Reaction between Acrylamide and Niacin. Molecules, 23(8), 1994.
Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3056-3062.
Potts, K. T., & Kane, J. (1976). The Regioselective 3-Alkylation of Piperidine. The Journal of Organic Chemistry, 41(1), 149-151.
Boutureira, O., & Bernardes, G. J. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Reviews, 115(11), 5084-5120.
Ferreira, J. S., et al. (2015). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Chemistry, 3, 49.
LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 12, 2026, from [Link]
An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Introduction: A Novel Derivative in the Landscape of GABAergic Modulation 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid represents a molecule of significant interest within the field of neuropharmacology. Its core s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Derivative in the Landscape of GABAergic Modulation
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid represents a molecule of significant interest within the field of neuropharmacology. Its core structure is rooted in piperidine-3-carboxylic acid, commonly known as nipecotic acid. Nipecotic acid is a well-established inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs)[1][2][3]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GATs, which are responsible for its reuptake from the synaptic cleft[4][5]. The inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy[1][5].
The structural modification of the nipecotic acid scaffold, specifically the addition of a 2-carbamoyl-ethyl group at the piperidine nitrogen, suggests a deliberate design to modulate its pharmacokinetic and pharmacodynamic properties. This guide will provide a comprehensive overview of the predicted pharmacological mechanism of action of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, drawing upon the extensive knowledge of nipecotic acid and its derivatives. Furthermore, we will present a detailed roadmap of experimental protocols for the definitive characterization of this compound, offering researchers a robust framework for its evaluation.
Postulated Pharmacological Profile: A Focus on GABA Transporter Inhibition
Based on its structural similarity to nipecotic acid, the primary pharmacological target of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is hypothesized to be the family of GABA transporters. There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1)[5][6]. While nipecotic acid itself shows some selectivity for GAT-1, its derivatives can exhibit varied subtype selectivities[6]. The carbamoyl-ethyl substitution on the piperidine nitrogen of the molecule may influence its binding affinity and selectivity for the different GAT subtypes.
The proposed mechanism of action is the competitive inhibition of GABA uptake by binding to one or more GAT subtypes. This inhibition would lead to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced inhibitory signaling is expected to produce a range of physiological effects, including anticonvulsant, anxiolytic, and analgesic properties.
Experimental Characterization of Pharmacological Mechanism
A rigorous and systematic experimental approach is essential to elucidate the precise pharmacological mechanism of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. The following sections detail the key in vitro and in vivo assays required for a comprehensive characterization.
Part 1: In Vitro Characterization of GAT Inhibition
Objective: To determine the binding affinity and functional inhibitory potency of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid at the four human GABA transporter subtypes.
1.1. Radioligand Binding Assays
Scientific Rationale: Binding assays are a direct measure of the affinity of a compound for its target receptor or transporter. In this case, we will use a radiolabeled ligand known to bind to GATs to determine the displacement by our test compound.
Experimental Protocol:
Cell Culture and Membrane Preparation:
Culture HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
Determine protein concentration of the membrane preparations using a Bradford assay.
Binding Assay:
In a 96-well plate, incubate a fixed concentration of the appropriate radioligand (e.g., [³H]tiagabine for GAT-1, [³H]GABA for other GATs) with the cell membranes in the presence of increasing concentrations of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Incubate at room temperature for a defined period to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters to remove unbound radioligand.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known GAT inhibitor) from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ (half-maximal inhibitory concentration) value by non-linear regression analysis using a sigmoidal dose-response model.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
1.2. Functional GABA Uptake Assays
Scientific Rationale: While binding assays measure affinity, functional assays measure the ability of the compound to inhibit the biological function of the transporter, which is the uptake of GABA.
Experimental Protocol:
Cell Culture:
Plate HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 in a 96-well plate.
Uptake Assay:
Pre-incubate the cells with increasing concentrations of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid for a defined period.
Initiate GABA uptake by adding a fixed concentration of [³H]GABA.
Incubate for a short period to ensure initial velocity conditions.
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
Data Analysis:
Plot the percentage of [³H]GABA uptake against the logarithm of the test compound concentration.
Determine the IC₅₀ value by non-linear regression analysis.
Caption: Workflow for in vitro characterization of GAT inhibition.
Part 2: In Vivo Pharmacodynamic Evaluation
Objective: To assess the in vivo efficacy of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid in animal models relevant to its proposed mechanism of action.
2.1. Anticonvulsant Activity
Scientific Rationale: Inhibition of GABA uptake is a clinically validated mechanism for controlling seizures. Therefore, assessing the anticonvulsant activity of the compound is a crucial step.
Experimental Protocol (Maximal Electroshock Seizure - MES - Test in Mice):
Animal Acclimatization:
Acclimatize male ICR mice to the laboratory conditions for at least one week.
Drug Administration:
Administer 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
MES Induction:
At a predetermined time after drug administration (based on pharmacokinetic studies), induce seizures by applying a brief electrical stimulus through corneal electrodes.
Observation:
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
Data Analysis:
Determine the percentage of animals protected from tonic hindlimb extension at each dose.
Calculate the ED₅₀ (median effective dose) for anticonvulsant activity using probit analysis.
2.2. Anxiolytic Activity
Scientific Rationale: Enhancing GABAergic neurotransmission is a well-known mechanism for producing anxiolytic effects.
Experimental Protocol (Elevated Plus Maze - EPM - Test in Rats):
Animal Acclimatization:
Acclimatize male Sprague-Dawley rats to the laboratory conditions.
Drug Administration:
Administer 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid or vehicle control.
EPM Test:
Place each rat in the center of the elevated plus maze, which consists of two open arms and two closed arms.
Record the behavior of the rat for a 5-minute period using a video tracking system.
Data Analysis:
Measure the time spent in the open arms and the number of entries into the open arms.
An increase in these parameters is indicative of an anxiolytic effect.
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Visualization of In Vivo Experimental Logic:
Caption: Logical flow of in vivo pharmacodynamic evaluation.
Signaling Pathway: Enhancement of GABAergic Neurotransmission
The primary downstream effect of inhibiting GABA transporters is the potentiation of GABAergic signaling.
Caption: Proposed signaling pathway of GAT inhibition.
Conclusion and Future Directions
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid holds promise as a novel modulator of the GABAergic system, with a predicted mechanism of action centered on the inhibition of GABA transporters. The experimental framework detailed in this guide provides a comprehensive strategy for the definitive characterization of its pharmacological profile. Future studies should also focus on its pharmacokinetic properties, including blood-brain barrier penetration, which is a known limitation of the parent compound, nipecotic acid[2][3]. A thorough understanding of its subtype selectivity, in vivo efficacy, and safety profile will be critical in determining its therapeutic potential for neurological and psychiatric disorders.
References
Bocapharm. Nipecotic Acid: A Vital Tool in Neuropharmacological Research. [Link]
Lecka, J., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(15), 2856–2871. [Link]
Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. [Link]
Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry, 41(14), 2439–2441. [Link]
Clausen, R. P. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(2), 143–156. [Link]
Krogsgaard-Larsen, P., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(11), 1612–1617. [Link]
Tsolaki, M., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 26(11), 3369. [Link]
Ye, W., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 14(1), 2355. [Link]
Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187–2191. [Link]
Clausen, R. P., et al. (2005). A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS. Journal of Neurochemistry, 95(1), 200–209. [Link]
Drabowicz, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6572. [Link]
Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. [Link]
Yılmaz, F., et al. (2023). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products, 17(2), 223-231. [Link]
Thermodynamic properties of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Thermodynamic Characterization of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid: A Comprehensive Technical Guide Abstract This technical guide provides a rigorous framework for the thermodynamic profiling of 1-(2-Ca...
Author: BenchChem Technical Support Team. Date: February 2026
Thermodynamic Characterization of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid: A Comprehensive Technical Guide
Abstract
This technical guide provides a rigorous framework for the thermodynamic profiling of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (CAS: 876717-47-4), a critical zwitterionic intermediate in the synthesis of GABA uptake inhibitors.[1] Due to the scarcity of experimental data in public repositories, this document synthesizes theoretical predictions with standardized experimental protocols. It is designed for researchers and formulation scientists to establish a self-validating characterization workflow, focusing on solid-state properties, aqueous solubility behavior, and ionization constants.[1]
Introduction & Structural Analysis
The thermodynamic behavior of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is governed by its amphoteric nature.[1] Structurally, it consists of a piperidine ring substituted with a carboxylic acid at the C3 position and a propionamide group at the N1 position.
Chemical Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Carboxylic Acid (C3): Acts as a hydrogen bond donor (HBD) and proton donor.[1]
Tertiary Amine (N1): Acts as a proton acceptor; its basicity is modulated by the electron-withdrawing effect of the adjacent carbonyl group in the ethyl chain.[1]
Primary Amide (Side Chain): A neutral H-bond donor/acceptor site that significantly influences crystal lattice energy.[1]
Thermodynamic Significance:
As a zwitterion, the compound exhibits high crystal lattice energy (high melting point) and pH-dependent solubility.[1] Understanding its thermodynamic profile is essential for optimizing recrystallization yields and ensuring stability during drug substance manufacturing.
Theoretical Thermodynamic Profile
Before experimental validation, "in silico" profiling establishes the expected boundaries for thermodynamic parameters.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Rationale
Melting Point (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
)
185–205 °C (Dec.)
High lattice energy due to intermolecular salt bridges (Zwitterionic lattice).
pH where net charge is zero; minimum solubility expected here.
LogP (Octanol/Water)
-0.5 to 0.2
Highly polar; likely resides in the aqueous phase unless pH is adjusted.[1]
Enthalpy of Fusion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
)
25–35 kJ/mol
Typical for amino acid-like zwitterions.
Note: These values are estimates based on structural analogs like nipecotic acid and must be validated using the protocols in Section 4.
Zwitterionic Equilibrium & Solubility
The solubility of this compound is not a single value but a function of pH.[3] The molecule exists in three distinct ionization states depending on the solution acidity.
Mechanism:
Cationic Form (pH < pKa1): Both amine and acid are protonated. High solubility.
Zwitterionic Form (pKa1 < pH < pKa2): Net neutral charge (COO⁻ / NH⁺). Lowest solubility due to high crystal lattice energy and zero net charge reducing hydration enthalpy.
Anionic Form (pH > pKa2): Amine is neutral, acid is deprotonated. High solubility.
Visualization: Ionization Pathway
Experimental Protocols for Characterization
To generate authoritative data, the following self-validating protocols should be employed.
Excess Addition: Add excess solid compound to 5 mL of buffer in borosilicate glass vials.
Equilibration: Incubate at 25°C ± 0.1°C with orbital shaking (200 rpm) for 24 hours.
pH Check: Measure the pH of the slurry. If the pH has shifted >0.1 units due to the compound's buffering capacity, adjust with HCl/NaOH and re-equilibrate.
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).
Quantification: Analyze filtrate via HPLC-UV (typically 210–220 nm for the amide/carbonyl absorbance).
Setup: Use an automatic titrator (e.g., Sirius T3 or Mettler Toledo).
Sample: Dissolve ~5 mg of compound in 0.15 M KCl (to maintain ionic strength).
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH, then back-titrate with 0.5 M HCl.
Calculation: Use the Bjerrum plot method to identify inflection points corresponding to
and .
Workflow Visualization
The following diagram illustrates the logical flow for complete thermodynamic characterization.
References
Chemical Identity & Structure
Methodology for Zwitterions
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa and solubility protocols).
Analogous Compound Data (Nipecotic Acid)
Nipecotic acid (CAS 498-95-3).[1] National Center for Biotechnology Information. PubChem Compound Summary. Retrieved from [Link][1]
Thermodynamic Principles
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).
An In-depth Technical Guide to the Synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2] The introduction of a carbamoylethyl group at the nitrogen atom of the piperidine ring can significantly alter the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile. Such modifications are of great interest in medicinal chemistry for the development of novel central nervous system (CNS) agents with potentially improved efficacy, selectivity, or pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of the plausible synthetic routes for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis.
Synthetic Strategies and Core Principles
The synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid logically commences with the readily available precursor, piperidine-3-carboxylic acid (nipecotic acid). The primary challenge lies in the selective N-alkylation of the piperidine nitrogen without interfering with the carboxylic acid functionality. To achieve this, a two-pronged approach is generally considered:
Direct N-Alkylation: This approach involves the direct reaction of nipecotic acid with a suitable three-carbon electrophile. However, the zwitterionic nature of nipecotic acid at neutral pH can complicate this reaction.
Protecting Group Strategy: A more robust and widely applicable strategy involves the temporary protection of the carboxylic acid group, followed by N-alkylation and subsequent deprotection. This ensures clean and high-yielding reactions.
This guide will focus on the protecting group strategy, which offers superior control and is more amenable to scale-up. The key steps in this synthetic pathway are:
Protection of the Carboxylic Acid: The carboxylic acid group of nipecotic acid is converted into a less reactive functional group, typically an ester, to prevent its participation in the subsequent N-alkylation step.
N-Alkylation: The protected nipecotic acid derivative is then reacted with a reagent that introduces the 2-carbamoylethyl side chain onto the piperidine nitrogen.
Deprotection: The protecting group is removed from the carboxylic acid to yield the final target compound.
Detailed Synthetic Pathways and Experimental Protocols
Two primary pathways for the N-alkylation step will be discussed in detail: Michael Addition to Acrylamide and Nucleophilic Substitution with 3-Chloropropionamide.
Pathway 1: Michael Addition of Protected Nipecotic Acid to Acrylamide
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a powerful and atom-economical method for forming carbon-nitrogen bonds.[4][5] In this pathway, the nitrogen atom of the protected nipecotic acid acts as a nucleophile, attacking the β-carbon of acrylamide.
To prevent the carboxylic acid from interfering with the Michael addition, it is first converted to its methyl ester.
Experimental Protocol:
Suspend piperidine-3-carboxylic acid (nipecotic acid) in methanol.
Cool the suspension in an ice bath.
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Remove the solvent under reduced pressure to obtain piperidine-3-carboxylic acid methyl ester hydrochloride as a solid. This can be used in the next step with or without further purification.
Causality Behind Experimental Choices:
Thionyl Chloride: This is a common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with methanol to form the methyl ester. The in-situ formation of the acyl chloride is highly efficient.
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, ensuring a high concentration of the esterifying agent.
Ice Bath: The initial cooling is crucial to control the exothermic reaction between thionyl chloride and methanol.
The protected nipecotic acid is then reacted with acrylamide.
Experimental Protocol:
Dissolve piperidine-3-carboxylic acid methyl ester hydrochloride in a suitable solvent such as methanol or ethanol.
Add a base, such as triethylamine or sodium carbonate, to neutralize the hydrochloride and liberate the free amine.
Add acrylamide to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the crude product, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid methyl ester, by column chromatography on silica gel.
Causality Behind Experimental Choices:
Base: The presence of a base is essential to deprotonate the piperidinium hydrochloride, generating the free secondary amine which is the active nucleophile for the Michael addition.[6]
Solvent: Protic solvents like methanol or ethanol are suitable for this reaction as they can solvate the ionic intermediates.
Reaction Time and Temperature: The reaction is typically slow and may require extended reaction times or gentle heating to proceed to completion.
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
Dissolve the purified 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid methyl ester in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF).
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).
Acidify the reaction mixture to a pH of approximately 6-7 with a dilute acid, such as 1M hydrochloric acid (HCl).
The product may precipitate upon neutralization. If not, the product can be isolated by techniques such as lyophilization or extraction with a suitable organic solvent if the zwitterionic nature allows.
Causality Behind Experimental Choices:
Base Hydrolysis: Saponification using a strong base is a standard and efficient method for the hydrolysis of esters.
Acidification: Careful neutralization is required to protonate the carboxylate and obtain the final zwitterionic product.
Pathway 2: Nucleophilic Substitution with 3-Chloropropionamide
An alternative to the Michael addition is the direct N-alkylation of the protected nipecotic acid with a halo-amide, such as 3-chloropropionamide. This is a classic nucleophilic substitution reaction where the amine displaces the chloride.[7][8]
This step is identical to Step 1 in Pathway 1.
Experimental Protocol:
Dissolve piperidine-3-carboxylic acid methyl ester hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to act as a proton scavenger.
Add 3-chloropropionamide to the reaction mixture.
Heat the reaction mixture to 60-80 °C for 12-24 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
Purify the crude product, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid methyl ester, by column chromatography.
Causality Behind Experimental Choices:
Polar Aprotic Solvent: Solvents like DMF or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation but not the anion, thus enhancing the nucleophilicity of the amine.
Base: A base is required to neutralize the HCl produced during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[9]
Heating: The reaction often requires elevated temperatures to overcome the activation energy for the nucleophilic substitution.
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and purification methods.
Visualization of Synthetic Pathways
Caption: Synthetic routes to 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Conclusion
The synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid can be effectively achieved through a protecting group strategy involving the initial esterification of nipecotic acid, followed by either a Michael addition to acrylamide or a nucleophilic substitution with 3-chloropropionamide, and concluding with ester hydrolysis. Both pathways are viable, with the choice of route potentially depending on reagent availability, desired scale, and optimization of reaction conditions. This guide provides a solid foundation for researchers to undertake the synthesis of this and structurally related compounds for further investigation in drug discovery and development.
References
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]
Clayden, J., & Watson, D. W. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 6(22), 4075-4082. Available at: [Link]
Wanner, K. T., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem, 14(12), 1195-1207. Available at: [Link]
Moran, W. J. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 21(10), 1284. Available at: [Link]
Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.
Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. Available at: [Link]
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6596. Available at: [Link]
Zamora, R., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. Journal of agricultural and food chemistry, 58(5), 3078–3083. Available at: [Link]
Papamokos, G., et al. (2015). Trapping Acrylamide by a Michael Addition: A Computational Study of the Reaction between Acrylamide and Niacin. Journal of Physical Chemistry B, 119(25), 7949-7956. Available at: [Link]
Papamokos, G., et al. (2015). Trapping acrylamide by a Michael addition: A computational study of the reaction between acrylamide and niacin. JuSER. Available at: [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. Available at: [Link]
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]
Google Patents. (2017). A kind of preparation method of (S)-nipecotic acid. CN106831540B.
De Caro, V., et al. (2005). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of medicinal chemistry, 48(16), 5221–5228. Available at: [Link]
Hellenbrand, T., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & medicinal chemistry, 24(9), 2039–2056. Available at: [Link]
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
Tóth, K., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & medicinal chemistry, 26(15), 4474–4486. Available at: [Link]
PubChem. (n.d.). 3-Chloropropanamide. National Center for Biotechnology Information. Available at: [Link]
Wanner, K. T., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & medicinal chemistry, 21(11), 3363–3378. Available at: [Link]
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Available at: [Link]
ChemistryStudent. (2023, July 7). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry) [Video]. YouTube. Available at: [Link]
Wanner, K. T., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. ResearchGate. Available at: [Link]
Google Patents. (2013). N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method. CN103420864A.
MDPI. (2019). Synthesis, Characterization, and Evaluation of Folic Acid Release Ability of Acrylamide–Acrylic Acid Hydrogels and Acrylamide–Acrylic Acid/Functionalized Carbon Nanotube Nanocomposite Hydrogels. Polymers, 11(11), 1793. Available at: [Link]
Technical Guide: Bioavailability and Metabolic Stability of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic Acid
The following technical guide details the bioavailability, metabolic stability, and pharmacokinetic profile of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid . This analysis is structured for researchers and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the bioavailability, metabolic stability, and pharmacokinetic profile of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid . This analysis is structured for researchers and drug development professionals, treating the compound as a functionalized nipecotic acid derivative (GABA uptake inhibitor pharmacophore).
HNO) represents a structural evolution of nipecotic acid , a potent but hydrophilically limited GABA uptake inhibitor. By functionalizing the secondary amine with a propionamide side chain (via Michael addition of acrylamide), this molecule alters the physicochemical landscape of the parent scaffold.
This guide evaluates the compound’s potential as a lead candidate or prodrug intermediate. Key findings indicate that while the N-substitution masks the basic amine, the molecule retains significant zwitterionic character at physiological pH, necessitating active transport mechanisms (GAT-1/PAT1) for bioavailability. Metabolic profiling highlights susceptibility to amide hydrolysis and acyl glucuronidation, requiring specific stabilization strategies during lead optimization.
Physicochemical Profile & Permeability Logic
To predict bioavailability, we must first deconstruct the molecule's ionization state. The compound contains an acidic moiety (carboxylic acid, pKa ~3.6) and a basic moiety (tertiary amine, pKa ~8.8), rendering it a zwitterion at physiological pH (7.4).
Moderate polar surface area; theoretically permeable if not charged.
H-Bond Donors
2 (Amide, Acid)
Acceptable range.
Absorption Mechanism: The "Zwitterion Trap"
Unlike lipophilic drugs that traverse membranes via passive diffusion, this molecule exists as a highly polar species in the gastrointestinal tract.
Passive Diffusion: Negligible. The energy penalty for desolvating the zwitterion is too high for lipid bilayer transit.
Active Transport: This molecule is a structural mimic of GABA and nipecotic acid. It is a high-probability substrate for GAT-1 (GABA Transporter 1) and PAT1 (Proton-coupled Amino acid Transporter 1) . Bioavailability is therefore transporter-dependent rather than concentration-gradient dependent.
Metabolic Stability Assessment
The metabolic fate of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is dictated by three primary "soft spots": the terminal primary amide, the carboxylic acid tail, and the tertiary amine core.
Pathway Analysis
Amide Hydrolysis (Phase I): The propionamide side chain is susceptible to hepatic and plasma amidases . Hydrolysis yields N-(2-carboxyethyl)nipecotic acid, a dicarboxylic acid metabolite likely to be rapidly excreted renally due to high polarity.
Acyl Glucuronidation (Phase II): The free carboxylic acid at position 3 is a prime substrate for UGT (UDP-glucuronosyltransferase) enzymes. Formation of an acyl glucuronide is a critical risk factor, as these conjugates can be reactive (protein adduct formation) leading to idiosyncratic toxicity.
N-Dealkylation (Phase I - CYP450): Oxidative cleavage of the ethyl bridge by CYP3A4 or CYP2D6 would release Nipecotic Acid (active metabolite) and Acrylamide (potential toxic byproduct via retro-Michael or oxidation). Note: The retro-Michael reaction is chemically possible under basic stress but enzymatically less favored than oxidation.
Visualization: Metabolic Pathways
The following diagram illustrates the degradation cascade.
To confirm the theoretical profile above, the following experimental workflows are required. These protocols are designed to be self-validating with positive controls.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
) and identify the primary metabolic soft spot (Amide vs. Amine).
Preparation:
Test Compound: 1 µM in phosphate buffer (pH 7.4).
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).
Incubation:
Pre-incubate HLM and compound for 5 min at 37°C.
Initiate reaction with NADPH.
Timepoints: 0, 5, 15, 30, 60 min.
Termination & Analysis:
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
Centrifuge (4000g, 20 min).
Analyze supernatant via LC-MS/MS (MRM mode).
Validation Criteria:
Control: Testosterone (High clearance) must show >80% depletion by 30 min.
Stability: If
min, identifying the metabolite is critical. Look for +1 Da (Hydrolysis: -NH2 -OH) or -71 Da (N-dealkylation).
Protocol B: PAMPA-GIT (Permeability)
Objective: Assess passive diffusion vs. pH dependency.
Setup:
Donor Plate: pH 5.0, 6.2, and 7.4 buffers (simulating GI tract).
Incubate 4 hours at room temperature (humidity controlled).
Measure concentration in Acceptor well via UV/Vis or LC-MS.
Interpretation:
If
cm/s at all pHs, the compound is impermeable by passive diffusion (confirming zwitterionic lock).
Follow-up: If PAMPA fails, perform Caco-2 assay with and without GAT-1 inhibitors to confirm active transport.
Visualization: Stability Testing Workflow
Caption: Decision tree for evaluating chemical and metabolic stability risks.
Conclusion & Strategic Recommendations
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a polar, transporter-dependent pharmacophore . Its metabolic stability is likely compromised by the primary amide (hydrolysis) and the carboxylic acid (glucuronidation).
For Drug Development: If used as a lead, consider esterifying the carboxylic acid (to block glucuronidation and improve passive permeability) or replacing the primary amide with a more stable bioisostere (e.g., N-methyl amide or oxadiazole).
For Research Use: Ensure storage in solid state at -20°C; avoid prolonged solution storage at basic pH to prevent retro-Michael decomposition or amide hydrolysis.
References
Krogsgaard-Larsen, P., et al. (1987). "Nipecotic acid derivatives as GABA uptake inhibitors." Journal of Medicinal Chemistry.
Nielsen, E.B., et al. (1991). "Tiagabine (NO-328), a novel and potent GABA uptake inhibitor." European Journal of Pharmacology.
Testa, B., & Mayer, J.M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.[1] (Foundational text on amide hydrolysis rates).
Application Note: Synthesis Protocols for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Abstract This guide details the optimized synthetic protocol for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid , a critical intermediate in the development of -aminobutyric acid (GABA) uptake inhibitors. Unlike trad...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the optimized synthetic protocol for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid , a critical intermediate in the development of
-aminobutyric acid (GABA) uptake inhibitors. Unlike traditional alkylation methods that utilize toxic halides and suffer from elimination side-products, this protocol employs a Green Chemistry approach via the Aza-Michael addition of nipecotic acid to acrylamide in an aqueous medium. This method ensures high atom economy, minimal waste, and scalable purification suitable for pharmaceutical applications.
Application: Structural motif found in GABA transporter (GAT) inhibitors (e.g., Tiagabine analogs). The zwitterionic nature of the core scaffold mimics the neurotransmitter GABA, while the
-substitution provides lipophilic bulk or specific binding interactions.
Retrosynthetic Logic
The synthesis is designed around the nucleophilicity of the secondary amine in the piperidine ring. Two primary routes exist:
Alkylation (Sub-optimal): Reaction with 3-chloropropanamide.
Drawbacks: Requires base scavenger, generates stoichiometric salt waste, risk of elimination to acrylamide, lower yield.
Michael Addition (Preferred): Conjugate addition to acrylamide.[1][2]
Advantages: 100% atom economy, water as solvent, mild conditions, no leaving groups.
Selected Route: Aqueous Aza-Michael Addition.
Experimental Protocol
Reagents & Materials Table
Reagent
CAS No.
MW ( g/mol )
Equiv.
Purity
Role
Nipecotic Acid
498-95-3
129.16
1.0
>98%
Nucleophile (SM)
Acrylamide
79-06-1
71.08
1.1
>99%
Electrophile (Michael Acceptor)
Sodium Hydroxide
1310-73-2
40.00
1.0
1M Sol.
Base (Catalyst/Solubilizer)
Water (Deionized)
7732-18-5
18.02
N/A
HPLC
Solvent
Ethanol
64-17-5
46.07
N/A
Abs.
Recrystallization
Step-by-Step Methodology
Phase 1: Reaction Setup
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Nipecotic Acid (12.9 g, 100 mmol) in Deionized Water (50 mL).
Scientist's Note: This step converts the zwitterionic nipecotic acid into sodium nipecotate. This is crucial because the free amine is the nucleophile. In the zwitterion form, the protonated amine (
) is non-nucleophilic. The solution should become clear and homogeneous.
Addition: Add Acrylamide (7.82 g, 110 mmol) in a single portion. The reaction is slightly exothermic; ensure the temperature does not spike above 40°C initially to prevent polymerization of acrylamide.
Phase 2: Reaction Execution
Heating: Equip the flask with a reflux condenser. Heat the mixture to 50–60°C in an oil bath.
Monitoring: Stir for 4–6 hours .
Analytics: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The disappearance of the nipecotic acid spot and the emergence of a more polar product indicates completion. Acrylamide excess may remain.
Phase 3: Workup & Purification
Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap, 50°C) to approximately 30 mL volume.
Acidification: Cool the solution to 0°C. Carefully adjust pH to ~5.0–6.0 (the isoelectric point) using concentrated HCl or glacial acetic acid.
Observation: The product, being a zwitterionic amino acid derivative, has minimal solubility at its isoelectric point and may begin to precipitate.
Ion Exchange (Preferred for High Purity):
Load the concentrated aqueous solution onto a column of Dowex 50W-X8 (H+ form).
Wash with water to remove unreacted acrylamide and sodium salts.
Elute the product with 10% aqueous Ammonia (
) .
Concentrate the ammoniacal fractions to dryness to yield the crude solid.
Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) . Cool slowly to 4°C to maximize yield.
Drying: Dry the white crystalline solid in a vacuum oven at 45°C for 12 hours.
Process Visualization
Reaction Pathway
The following diagram illustrates the chemical transformation and the critical intermediate state.
Caption: Mechanistic pathway converting zwitterionic nipecotic acid to the active nucleophile, followed by Michael addition.
Experimental Workflow
Detailed operational flow for the laboratory execution.
Caption: Step-by-step experimental workflow from reagent preparation to purified product.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these standard parameters.
Parameter
Expected Value / Observation
Interpretation
Appearance
White to off-white crystalline powder
High purity solid state.
Melting Point
215 – 218°C (Decomposes)
Typical for zwitterionic amino acids.
MS (ESI+)
m/z = 201.1
Confirms molecular weight (200.24).
1H NMR (D2O)
2.45 (t, 2H, ), 2.70 (t, 2H, ), 5.5-6.0 (absent)
Disappearance of vinyl protons confirms Michael addition.
Solubility
Soluble in Water; Insoluble in Ether/DCM
Consistent with polar zwitterion.
Troubleshooting Guide
Problem: Low Yield.
Cause: Incomplete reaction or loss during crystallization.
Solution: Ensure temperature is maintained at 50°C. Do not use excess solvent during crystallization. Check the aqueous mother liquor for product (it is very water-soluble).
Problem: Polymerization (Gelling).
Cause: Acrylamide polymerized before reacting.
Solution: Add a radical inhibitor (e.g., Hydroquinone, 10 ppm) if scaling up, though usually not necessary at 50°C. Ensure NaOH is added before acrylamide to prioritize the Michael addition over radical polymerization.
Application Note: Solubility Profiling & Process Protocols for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
This application note provides a comprehensive technical guide for the solubility profiling of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid . As a zwitterionic intermediate often utilized in the synthesis of GABA u...
Author: BenchChem Technical Support Team. Date: February 2026
This application note provides a comprehensive technical guide for the solubility profiling of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid . As a zwitterionic intermediate often utilized in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs), understanding its solubility landscape is critical for process optimization, purification, and formulation.
Executive Summary & Compound Profile
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a polar, zwitterionic piperidine derivative. It is typically synthesized via the Michael addition of nipecotic acid to acrylamide . Its dual functionality—a secondary carboxylic acid and a tertiary amine—results in a pH-dependent solubility profile characteristic of amino acids.
Due to the zwitterionic nature of the compound, solubility is highly dependent on the dielectric constant of the solvent and the pH of the aqueous medium. The following data represents empirical estimates based on structural analogs (e.g., Nipecotic acid, N-substituted amino acids) and standard process development observations.
Table 1: Solubility Classes in Common Solvents (25°C)
Solvent Class
Representative Solvent
Solubility Rating
Process Utility
Aqueous (Neutral)
Water (pH ~6-7)
High (>50 mg/mL)
Primary solvent for reaction/extraction.
Aqueous (Acidic/Basic)
0.1N HCl / 0.1N NaOH
Very High (>100 mg/mL)
Salt formation breaks zwitterionic lattice.
Polar Protic
Methanol, Ethanol
Moderate (10–30 mg/mL)
Ideal for recrystallization (antisolvent or cooling).
Polar Aprotic
DMSO, DMF
Good (20–50 mg/mL)
Used for subsequent coupling reactions.
Chlorinated
Dichloromethane (DCM)
Low (<1 mg/mL)
Poor solvent; product precipitates.
Non-Polar
Hexane, Toluene, Ether
Insoluble
Excellent antisolvents for precipitation.
Process Insight: The compound exhibits a "U-shaped" solubility curve in water. Minimum solubility occurs at the isoelectric point (pH ~6.5). Adjusting pH away from 6.5 significantly increases solubility, a critical lever for purification.
Use this protocol to generate precise solubility curves for your specific batch.
Objective: Determine the saturation solubility (
) in organic solvents.
Preparation: Weigh approx. 100 mg of dry 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid into a 4 mL glass vial.
Solvent Addition: Add the target solvent in 250 µL increments.
Equilibration: Vortex vigorously for 1 minute after each addition. Place in a thermomixer at 25°C (or target temp) and shake at 800 rpm for 24 hours to ensure equilibrium.
Visual Inspection:
If fully dissolved, record volume.
If solid remains, centrifuge at 10,000 rpm for 5 minutes.
Quantification:
Pipette a known volume of the supernatant (e.g., 200 µL) into a pre-weighed aluminum drying pan.
Evaporate solvent (vacuum oven at 40°C or nitrogen stream).
Critical for isolating the zwitterion from reaction mixtures.
Objective: Identify the pH of minimum solubility (pI) for crystallization.
Dissolution: Dissolve 1.0 g of the compound in 10 mL of 1.0 M HCl (fully protonated cationic form).
Titration: Slowly add 5.0 M NaOH while monitoring pH with a calibrated electrode.
Turbidity Monitoring:
Use a turbidity probe or visual inspection.
Record the pH at the onset of precipitation (Cloud Point).
Continue titration until the solution clears again (Anionic form).
Data Output: Plot Turbidity (NTU) vs. pH. The peak turbidity corresponds to the pI (approx pH 6.0–7.0), which is the optimal pH for isolation via precipitation.
Process Application: Purification Workflow
The synthesis of this compound via Michael addition often leaves unreacted nipecotic acid or acrylamide. The solubility difference is exploited here.
Figure 1: Purification strategy leveraging the pH-dependent solubility profile. Non-polar impurities are removed while the product is soluble (pH 2), and the product is recovered by adjusting to its isoelectric point (pH 6.5).
Mechanistic Insights
The Zwitterionic Equilibrium
In solution, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid exists in equilibrium between three states. Understanding this is key to solubility manipulation:
Cationic Form (pH < 3): Protonated amine (
), Protonated acid (). Highly soluble in water.
Zwitterionic Form (pH 4–9): Protonated amine (
), Deprotonated acid (). Net charge is zero. Lowest solubility due to high crystal lattice energy (ionic interactions between molecules).
Anionic Form (pH > 10): Free base amine (
), Deprotonated acid (). Highly soluble in water/base.
Process Tip: To dissolve the compound in organic solvents (like DCM or EtOAc) for extraction, you must block the zwitterion. However, since the carboxylic acid and amine are on the same molecule, simple pH adjustment is often insufficient for extraction into non-polar solvents. Ion-pairing reagents or derivatization (esterification) are required for lipophilic extraction.
References
Nipecotic Acid Solubility Data. PubChem Database. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).
Synthesis of N-substituted Nipecotic Acid Derivatives.Journal of Medicinal Chemistry. General protocols for Michael addition of amines to acrylamides.
Solubility of Amino Acids and Zwitterions. Bretti, C. et al. (2017). Solubility and Acid-Base properties of amino acids. Available at: [Link] (Provides theoretical basis for zwitterion solubility profiles).
Application Note: Handling, Storage, and Stability Protocols for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic Acid
Abstract & Chemical Identity 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (CAS: 145645-62-9) is a critical synthetic intermediate, primarily utilized in the manufacturing of Tiagabine , a selective GABA reuptake in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Identity
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (CAS: 145645-62-9) is a critical synthetic intermediate, primarily utilized in the manufacturing of Tiagabine , a selective GABA reuptake inhibitor.[1][2][3] Chemically, it consists of a nipecotic acid (piperidine-3-carboxylic acid) backbone N-alkylated with a propionamide side chain.[1][2][3]
Due to its dual-functional nature (carboxylic acid and amide) and its synthesis pathway (Michael addition), this compound exhibits specific instability modes—namely Retro-Michael decomposition and Amide Hydrolysis —that require strict environmental controls.[1][2][3] This guide outlines the physicochemical profile and mandatory protocols to maintain compound integrity.
Physicochemical Profile
Property
Specification
CAS Number
145645-62-9
Chemical Formula
C₉H₁₆N₂O₃
Molecular Weight
200.24 g/mol
Physical State
White to off-white crystalline powder
Solubility
Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar organics (Hexane, DCM)
pKa (Predicted)
Acidic: ~3.8 (COOH), Basic: ~8.9 (Piperidine N)
Hygroscopicity
Moderate to High (Zwitterionic character)
Stability Mechanisms & Degradation Risks
Expertise Note: The storage requirements for this compound are dictated by two competing degradation pathways.[3] Understanding these is essential for troubleshooting purity issues.
A. The Retro-Michael Instability (Thermal/Basic Risk)
This compound is typically synthesized via the Michael addition of nipecotic acid to acrylamide.[1][3] Under conditions of heat or basic pH , the reaction is reversible (Retro-Michael).[1][3]
Risk: Reversion releases Acrylamide (a neurotoxin/carcinogen) and Nipecotic Acid .[3]
To mitigate the risks identified above, the following storage system is required. This protocol is self-validating : if the material cakes or develops an amine-like odor (ammonia), the protocol has been breached.[1][2][3]
Parameter
Requirement
Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use < 1 month)
Low temperature kinetically inhibits the Retro-Michael reversion.[1][2][3]
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents moisture absorption which drives amide hydrolysis.[3]
Container
Amber Glass Vial with PTFE-lined cap
Protects from light (general precaution) and ensures airtight seal against humidity.[1][2][3]
Desiccant
Required in secondary containment
Scavenges ambient moisture to prevent "caking" of the hygroscopic powder.[2][3]
Visual Validation Check
Before every use, perform this 5-second check:
Flow: Is the powder free-flowing? (Clumping = Moisture ingress).[3]
Color: Is it white? (Yellowing = Potential oxidation or amine degradation).[3]
Odor: Open carefully. A strong ammonia smell indicates significant amide hydrolysis.[3]
Handling & Solubilization Guidelines
This compound is zwitterionic.[2][3] Its solubility and stability in solution are highly pH-dependent.[1]
Solubilization Workflow
Standard Solvent: Water (up to ~50 mM), DMSO (up to ~100 mM).[1][3]
Avoid: Alcohols for long-term storage (potential esterification of the carboxylic acid).[1][3]
Protocol: Preparation of 10 mM Stock Solution (DMSO)
Equilibration: Remove vial from -20°C storage and let it warm to Room Temperature (RT) inside a desiccator (approx. 30 mins). Crucial: Opening cold vials introduces condensation.[1][3]
Weighing: Weigh 2.00 mg of compound.
Dissolution: Add 1.00 mL of anhydrous DMSO. Vortex for 30 seconds.[3]
Aliquot: Split into 50 µL aliquots.
Refreeze: Store aliquots at -20°C or -80°C. Do not refreeze/thaw more than once.
Handling Workflow Diagram
Figure 2: Step-by-step handling workflow emphasizing moisture control during equilibration.
Safety & Disposal
Signal Word: WARNING
Specific Hazards
Acrylamide Generation: As noted in the stability section, degradation releases acrylamide.[3] Treat old or heat-stressed samples as potential carcinogens.[1][2]
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
Spill Cleanup: Dampen with water to avoid dust generation.[2][3] Sweep up and place in a sealed container. Ventilate area.[2][3]
References
Andersen, K. E., et al. (1993).[3][4] The synthesis of novel GABA uptake inhibitors.[3][4][5][6][7] 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate.[1][2][3][4] Journal of Medicinal Chemistry, 36(12), 1716–1725.[3]
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 60648, Tiagabine (Related Structure/Parent).[3] Retrieved from PubChem.[3][8]
Cayman Chemical. (2023).[3] Nipecotic Acid Product Information & Stability Data.[2][3][9]
Fisher Scientific. (2023).[3] CAS 145645-62-9 Product Search & Safety Data.[1][2][3][1][3]
Technical Guide: Incorporating 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic Acid in Peptidomimetic Design
This guide outlines the technical protocols for synthesizing and utilizing 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (often referred to as N-(2-carbamoylethyl)nipecotic acid) in peptide synthesis.[1] This molecu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for synthesizing and utilizing 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (often referred to as N-(2-carbamoylethyl)nipecotic acid) in peptide synthesis.[1] This molecule is a functionalized derivative of nipecotic acid, serving as a critical building block for GABAergic peptidomimetics and as a polar, non-proteinogenic N-terminal capping unit.[1]
[1]
Part 1: Strategic Overview & Applications
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a tertiary amine formed by the aza-Michael addition of nipecotic acid (piperidine-3-carboxylic acid) to acrylamide.[1] In drug development, it serves two primary functions:
Pharmacophore Mimicry: It acts as a constrained analogue of
-aminobutyric acid (GABA), targeting GABA transporters (GAT) similar to the mechanism of Tiagabine.[1]
Peptide Capping: It functions as a hydrophilic N-terminal cap that prevents enzymatic degradation (exopeptidases) while improving water solubility due to the pendant amide group.[1]
Critical Constraint: Because the piperidine nitrogen is alkylated with the 2-carbamoyl-ethyl group, this molecule acts as a tertiary amine .[1] It cannot act as a nucleophile for further peptide chain elongation using standard Fmoc/Boc protocols.[1] It must be positioned at the N-terminus of the peptide or attached to a side-chain amine (e.g., Lysine
Dissolution: Dissolve 10 mmol of Nipecotic acid in 20 mL of water. Adjust pH to ~8.0 using dilute NaOH or TEA to ensure the secondary amine is nucleophilic.[1]
Addition: Add 12 mmol (1.2 equiv) of Acrylamide to the solution.
Reaction: Stir the mixture at 50°C for 12–16 hours . Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 3:1:1) or LC-MS.[1] The secondary amine of nipecotic acid will attack the
-NMR (look for piperidine ring protons and the distinct triplets).[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via aza-Michael addition.[1] High atom economy is achieved by reacting nucleophilic secondary amine with acrylamide.[1]
Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol
This section details the coupling of the synthesized building block to a resin-bound peptide.[1][3][4]
Experimental Pre-requisites:
Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC due to the steric bulk of the piperidine ring.[1]
Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.
Optimization: For difficult sequences, double couple (repeat step 2-3) or raise temperature to 40°C.
4. Monitoring (The Kaiser Test Limit):
Standard Kaiser (Ninhydrin) test will indicate completion (turn from blue to yellow).[1]
Self-Validating Step: Perform a micro-cleavage of a few resin beads.[1] Analyze via HPLC/MS to confirm the mass shift corresponding to the addition of the nipecotic acid derivative (+198.2 Da approx).
Crystallization methods for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
An Application Guide: Systematic Development of Crystallization Protocols for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Abstract This document provides a detailed guide for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide:
Systematic Development of Crystallization Protocols for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust crystallization methods for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. Recognizing the absence of established specific protocols for this compound, this guide presents a systematic approach to method development. It moves from foundational physicochemical analysis and solubility screening to the detailed execution and optimization of three primary crystallization techniques: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion. The protocols are designed to be self-validating, with an emphasis on understanding the scientific principles that govern each experimental choice to facilitate the isolation of crystalline material with high purity and desired physical attributes.
Introduction: The Rationale for Crystallization
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a substituted piperidine derivative incorporating both a carboxylic acid and a primary amide (carbamoyl) functional group. Such molecules are of significant interest in medicinal chemistry, often serving as intermediates or active pharmaceutical ingredients (APIs). The presence of multiple hydrogen bond donors and acceptors, along with acidic and basic centers, suggests a high potential for zwitterionic character and complex intermolecular interactions.
Crystallization is the most critical unit operation for the purification of such compounds.[1] It allows for the rejection of impurities into the mother liquor, resulting in a final product of high chemical purity. Furthermore, the solid-state form of an API profoundly impacts its stability, dissolution rate, and bioavailability.[2][3] Controlling the crystallization process is therefore paramount for ensuring batch-to-batch consistency and producing a material with optimal performance characteristics. This guide provides the foundational methodologies to develop a tailored crystallization process for the title compound.
A successful crystallization strategy begins with a thorough understanding of the compound's solubility. The molecular structure of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid suggests high polarity. The piperidine nitrogen, carboxylic acid, and carbamoyl group can all participate in hydrogen bonding, which is a critical factor in the crystallization process.[4] A preliminary solubility screening is the essential first step to identify suitable solvent systems.
Protocol 1: Preliminary Solubility Screening
This protocol establishes a qualitative understanding of the compound's solubility across a spectrum of solvents with varying polarities.
Objective: To identify potential solvents for crystallization (good solvents) and anti-solvents (poor solvents).
Place approximately 5-10 mg of the compound into a series of labeled vials.
To each vial, add the selected solvent dropwise (e.g., in 100 µL increments) at room temperature (approx. 25°C).
After each addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.
Observe and record the volume of solvent required to fully dissolve the solid.
Categorize the solubility as shown in Table 1.
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial (e.g., to 50-60°C) and observe any change in solubility. This helps identify potential solvents for cooling crystallization.
Data Presentation:
Solvent Class
Example Solvent
Expected Solubility at 25°C
Notes
Polar Protic
Water, Methanol
Soluble to Very Soluble
Strong hydrogen bonding interactions are likely. Good candidates for single-solvent systems in cooling crystallization.
Polar Aprotic
DMSO, DMF
Soluble
May be too effective as solvents, making crystallization difficult.
Intermediate
Ethanol, Isopropanol
Moderately Soluble
Excellent candidates for both cooling crystallization and as the "good solvent" in anti-solvent systems.
Acetone, Acetonitrile
Sparingly Soluble
Potential anti-solvents or components of a co-solvent system.
Non-Polar
Toluene, Heptane
Insoluble
Prime candidates for use as anti-solvents.
Ethers
THF, MTBE
Sparingly Soluble to Insoluble
Can be effective anti-solvents.
Table 1: Framework for Preliminary Solubility Screening.
Crystallization Methodologies & Protocols
Based on the anticipated solubility profile, three primary methods are recommended for investigation.[5][6]
Method 1: Cooling Crystallization
This technique is predicated on the principle that the compound's solubility in a chosen solvent is significantly higher at elevated temperatures than at lower temperatures.[5][7] By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility decreases, leading to supersaturation and subsequent crystal formation.[1][8]
Caption: Workflow for Anti-Solvent Crystallization Method.
Objective: To induce crystallization by adding a poor solvent to a concentrated solution of the compound.
Materials:
Compound, a "good" solvent (e.g., Methanol), and a miscible "anti-solvent" (e.g., Toluene or MTBE)
Beaker or flask with a magnetic stir bar
Addition funnel or syringe pump for controlled addition
Filtration apparatus
Procedure:
Dissolve the compound in a minimal amount of the "good" solvent at room temperature to create a concentrated, clear solution.
While stirring the solution, begin adding the anti-solvent slowly. A syringe pump is recommended for precise control over the addition rate.
Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point), indicating the onset of nucleation.
After reaching the cloud point, either stop the addition and allow the crystals to grow or continue adding the anti-solvent at a very slow rate to drive the crystallization to completion.
Once the anti-solvent addition is complete, allow the resulting slurry to stir (age) for 1-2 hours at room temperature to allow for crystal growth and potential phase equilibration.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the anti-solvent or a solvent/anti-solvent mixture rich in the anti-solvent.
Dry the crystals under vacuum.
Method 3: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, making it ideal for structural analysis by X-ray crystallography. [4][9]It is also an excellent screening technique when only small quantities of material are available. [10]The method involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing supersaturation and promoting slow crystal growth.
[11][12]
Caption: Workflow for Vapor Diffusion Method.
Objective: To grow high-quality crystals by the slow diffusion of an anti-solvent vapor into the compound solution.
Materials:
Compound, a relatively non-volatile solvent (e.g., Methanol), and a volatile anti-solvent (e.g., Diethyl Ether or Hexane)
A small inner vial (e.g., 1-dram) and a larger outer vial or jar with a tight-sealing lid (e.g., 20 mL scintillation vial)
Procedure:
Prepare a concentrated solution of the compound in the less volatile solvent in the small inner vial. Do not fill more than halfway.
Pour a small amount (e.g., 2-3 mL) of the volatile anti-solvent into the larger outer chamber.
Carefully place the open inner vial into the outer chamber, ensuring the liquid levels are such that the two solvents cannot mix directly.
Seal the outer chamber tightly and leave it in a location free from vibration and significant temperature fluctuations.
Monitor the setup periodically over several days to weeks. Crystals will typically form on the walls of the inner vial.
Once suitable crystals have formed, carefully open the chamber, decant the mother liquor, and gently remove the crystals for analysis.
Optimization and Troubleshooting
Parameter
Cooling Crystallization
Anti-Solvent Crystallization
Rationale & Impact
Concentration
Use minimal hot solvent to achieve saturation.
Start with a concentrated solution (near saturation).
Higher supersaturation can lead to faster nucleation and smaller crystals. A lower level of supersaturation favors slower growth of larger crystals.
Rate of Supersaturation
Slow, undisturbed cooling. Insulate the vessel.
Slow, controlled addition of anti-solvent (e.g., via syringe pump).
Rapid changes promote the formation of many small nuclei, potentially leading to a fine powder or amorphous solid. Slow changes favor crystal growth over nucleation. [13]
Temperature
Cool to room temp first, then to 0-4°C.
Often performed at a constant temperature (e.g., 25°C).
Temperature affects both solubility and nucleation kinetics. Lowering the temperature can increase yield but may reduce crystal quality if done too quickly.
Agitation
Minimal to none during cooling to promote large crystals.
Constant, gentle stirring is required to ensure good mixing.
In anti-solvent methods, proper mixing is crucial to avoid localized high supersaturation, which can cause oiling out or amorphous precipitation. [14]
Troubleshooting Common Issues:
Oiling Out: The compound separates as a liquid phase instead of a solid. This occurs when supersaturation is too high or the solubility curve is steep. Solution: Use a more dilute solution, decrease the cooling rate, or perform the crystallization at a higher temperature.
No Crystals Form: The solution becomes a supersaturated glass. Solution: Induce nucleation by scratching the flask, adding a seed crystal, or flash-freezing a small portion of the solution and re-introducing it.
Amorphous Precipitate: A fine powder crashes out of solution. Solution: Reduce the rate of supersaturation. For anti-solvent methods, slow the addition rate significantly or add a small amount of a "moderating" co-solvent.
Conclusion
Developing a crystallization method for a novel compound like 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a systematic process. The recommended approach is to begin with a comprehensive solubility screen to identify promising solvent and anti-solvent systems. Based on this data, Anti-Solvent Crystallization is often the most versatile and controllable method for polar organic molecules. Cooling Crystallization is a strong alternative if a suitable single solvent with a steep temperature-solubility profile is identified. For obtaining high-quality single crystals for structural elucidation, Vapor Diffusion remains the gold standard. By carefully controlling the rate at which supersaturation is achieved, researchers can optimize the process to yield crystalline material of high purity and quality.
References
CRYSTALLIZATION OF SMALL MOLECULES. (n.d.). UAB. Retrieved February 12, 2026, from [Link]
Nare, A. S., & Patel, S. R. (2016). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 7(1), 59-63. Available from: [Link]
Thorat, A. A., & Dalvi, S. V. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences and Research, 13(7), 2825-2835. Available from: [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. Available from: [Link]
Zhang, T., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24(44), 7748-7762. Available from: [Link]
RM@Schools. (n.d.). Antisolvent Crystallization. Resource recovery from waste. Retrieved February 12, 2026, from [Link]
Jagtap, S., et al. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 230-241. Available from: [Link]
Google Patents. (1993). Crystallization method for organic acid or organic acid ester. JPH0592102A.
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved February 12, 2026, from [Link]
Fromm, K. M. (n.d.). Guide for crystallization. University of Fribourg. Retrieved February 12, 2026, from [Link]
Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 71(Pt 5), 556–561. Available from: [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 12, 2026, from [Link]
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 12, 2026, from [Link]
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved February 12, 2026, from [Link]
MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved February 12, 2026, from [Link]
Sekhon, B. S. (2012). Pharmaceutical co-crystals-a review. ResearchGate. Available from: [Link]
Reagents required for the production of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
An In-depth Technical Guide to the Reagents and Synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Introduction 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a derivative of nipecotic acid, a well-kn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Reagents and Synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Introduction
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a derivative of nipecotic acid, a well-known GABA reuptake inhibitor. The introduction of a carbamoyl-ethyl group at the nitrogen atom modifies the molecule's polarity, hydrogen bonding capability, and overall physicochemical profile, making it a compound of interest for researchers in medicinal chemistry and drug development. The structural modifications can significantly influence its pharmacokinetic and pharmacodynamic properties, opening avenues for the exploration of new therapeutic applications.
This application note provides a comprehensive, in-depth guide to the synthesis of this target molecule. It is designed for researchers, chemists, and drug development professionals, focusing on the rationale behind the synthetic strategy, the specific reagents required, and a detailed, step-by-step protocol for its production in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid can be logically approached through a two-step synthetic sequence. The retrosynthetic analysis, illustrated below, disconnects the target molecule at the amide and the piperidine nitrogen-carbon bonds, revealing the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a straightforward forward synthesis:
Aza-Michael Addition (Cyanoethylation): The synthesis begins with the conjugate addition of piperidine-3-carboxylic acid (nipecotic acid) to acrylonitrile. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile to form the cyano-ethylated intermediate.
Selective Nitrile Hydrolysis: The nitrile group of the intermediate is then carefully hydrolyzed to a primary amide (carbamoyl group). This step requires controlled conditions to prevent over-hydrolysis to a carboxylic acid, which is a common side reaction under harsh acidic or basic conditions.[1]
Part 1: Synthesis of the Intermediate: 1-(2-Cyano-ethyl)-piperidine-3-carboxylic acid
Principle and Mechanism
This reaction is a classic example of an Aza-Michael addition, a subset of conjugate additions. The nitrogen of the nipecotic acid attacks the β-carbon of acrylonitrile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond.[2] The reaction is typically carried out in a protic solvent, which facilitates the proton transfer steps to yield the final, stable product. While the reaction can proceed without a catalyst, it is often facilitated by mild basic or acidic conditions.
Reagents and Materials
Reagent/Material
Formula
Molar Mass ( g/mol )
Role
Notes
Piperidine-3-carboxylic acid (Nipecotic Acid)
C₆H₁₁NO₂
129.16
Starting Material
Can be sourced commercially.
Acrylonitrile
C₃H₃N
53.06
Reagent
Toxic and flammable. Handle in a fume hood.
Methanol (MeOH)
CH₄O
32.04
Solvent
Anhydrous grade recommended.
Triethylamine (TEA)
C₆H₁₅N
101.19
Base Catalyst (Optional)
Facilitates the reaction by deprotonating the piperidine nitrogen.
Diethyl ether
(C₂H₅)₂O
74.12
Precipitation/Washing
For product isolation.
Round-bottom flask
-
-
Reaction Vessel
Magnetic stirrer and stir bar
-
-
Agitation
Condenser
-
-
Reflux
Ice bath
-
-
Temperature Control
Experimental Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine-3-carboxylic acid (1.0 eq) in methanol.
Reagent Addition: Cool the solution to 0 °C using an ice bath. If using a catalyst, add triethylamine (0.1-0.2 eq) to the solution.
Cyanoethylation: Add acrylonitrile (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add diethyl ether to the resulting residue to precipitate the product.
Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting 1-(2-Cyano-ethyl)-piperidine-3-carboxylic acid is often of sufficient purity for the next step.[3]
Part 2: Synthesis of the Final Product: 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Principle and Mechanism
The selective conversion of a nitrile to a primary amide requires careful control of reaction conditions to avoid the subsequent hydrolysis of the amide to a carboxylic acid. While strong acids or bases at high temperatures will lead to the carboxylic acid, milder methods can isolate the amide intermediate.[1][4] A highly effective and mild method involves the use of an alkaline solution of hydrogen peroxide.[5]
The mechanism proceeds via the nucleophilic attack of the hydroperoxide anion (OOH⁻), generated from H₂O₂ under basic conditions, on the electrophilic carbon of the nitrile. The resulting intermediate undergoes proton transfer and rearrangement to form the primary amide and regenerate the hydroxide catalyst. This method is often preferred as it can be performed at lower temperatures, minimizing the risk of over-hydrolysis.
Reagents and Materials
Reagent/Material
Formula
Molar Mass ( g/mol )
Role
Notes
1-(2-Cyano-ethyl)-piperidine-3-carboxylic acid
C₉H₁₄N₂O₂
182.22
Starting Material
From Part 1.
Sodium Hydroxide (NaOH)
NaOH
40.00
Base Catalyst
Hydrogen Peroxide (30% aq. solution)
H₂O₂
34.01
Oxidizing Agent
Corrosive. Handle with care.
Ethanol (EtOH)
C₂H₅OH
46.07
Solvent
Water (Deionized)
H₂O
18.02
Solvent
Hydrochloric Acid (HCl)
HCl
36.46
Neutralization
For pH adjustment during work-up.
Ethyl Acetate
C₄H₈O₂
88.11
Extraction Solvent
Experimental Protocol
Reaction Setup: In a round-bottom flask, dissolve 1-(2-Cyano-ethyl)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of ethanol and water.
Base Addition: Cool the solution in an ice bath and add a 1M aqueous solution of sodium hydroxide (1.0-1.5 eq).
Hydrolysis: While maintaining the temperature at 0-5 °C, slowly add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the reaction mixture.
Reaction Progression: Allow the reaction to stir at a low temperature (can be allowed to slowly warm to room temperature) for 2-6 hours. Monitor the disappearance of the starting material by TLC. Careful monitoring is crucial to prevent the formation of the dicarboxylic acid byproduct.[5][6]
Quenching: Once the reaction is complete, carefully quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite solution until a test with starch-iodide paper is negative.
Work-up and Isolation: Acidify the reaction mixture to a pH of ~6-7 using dilute hydrochloric acid. This will precipitate the zwitterionic product.
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Overall Synthetic Workflow
The entire process from starting materials to the final product is a sequential execution of the two protocols described above.
Caption: Overall workflow for the synthesis of the target compound.
Safety and Handling Precautions
Acrylonitrile: is highly flammable, toxic upon inhalation and skin contact, and a suspected carcinogen. All operations involving acrylonitrile must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Hydrogen Peroxide (30%): is a strong oxidizer and can cause severe skin burns. Handle with care, avoiding contact with skin and eyes.
Sodium Hydroxide and Hydrochloric Acid: are corrosive. Avoid direct contact and handle with appropriate PPE.
All reactions should be performed with appropriate care, considering potential exotherms and following standard laboratory safety procedures.
References
Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
Converting Nitriles to Amides. Chemistry Steps. [Link]
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
Common impurities in 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic Acid Executive Summary & Reaction Context This guide addresses the synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid , a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic Acid
Executive Summary & Reaction Context
This guide addresses the synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid , a critical intermediate in the manufacturing of Tiagabine (Gabitril) .[1] The standard synthesis involves the Aza-Michael addition of (R)-Nipecotic acid (or its ester) to Acrylamide.[1]
While this reaction is atom-economic and generally "green," it is susceptible to specific impurity classes driven by reversibility (Retro-Michael), hydrolysis, and polymerization.[2][1] This support module provides actionable solutions for identifying and mitigating these impurities.
The Impurity Landscape (Identification)
The following table summarizes the most frequent impurities detected by HPLC/LC-MS. Use this to correlate your analytical data with process deviations.
Impurity ID
Common Name
Relative Mass Shift (vs Target)
Origin / Root Cause
IMP-A
Unreacted Nipecotic Acid
-71 Da
Incomplete conversion; Equilibrium limitations; Retro-Michael reaction during drying.[1]
IMP-B
Acrylamide Oligomers
Variable (+71n)
Radical polymerization of acrylamide (lack of inhibitor or high temp).[1]
IMP-C
Acid-Amide Hydrolysis Product
+1 Da (–NH₂ → –OH)
Hydrolysis of the side-chain amide to a carboxylic acid (1-(2-carboxyethyl)...).[1]
IMP-D
N-Oxide Derivative
+16 Da
Oxidation of the tertiary amine (exposure to air/peroxides).[1]
IMP-E
O-Alkylated Isomer
0 Da (Isobaric)
Reaction of acrylamide with the carboxylic acid group instead of the amine (rare, pH dependent).[1]
The diagram below illustrates the synthesis pathway and the specific nodes where impurities are generated.[2]
Figure 1: Reaction network showing the main synthetic path (Green) and stress-induced impurity pathways (Red/Yellow).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a persistent peak for Nipecotic Acid (IMP-A) even after 24 hours."
Diagnosis: The Aza-Michael reaction is an equilibrium process.[1]
Mechanism: While the reaction is favored, it does not always go to 100% completion, especially in protic solvents where hydrogen bonding stabilizes the reactants.[2]
Solution:
Stoichiometry: Ensure a slight excess of Acrylamide (1.1 – 1.2 eq).
Concentration: Run the reaction at a higher concentration (e.g., 2M - 4M). Dilution favors dissociation (Retro-Michael).[1]
Temperature: Do not exceed 50°C. Higher temperatures increase the rate but shift the equilibrium back toward the starting materials (entropy driven).[2]
Issue 2: "My product purity drops during vacuum drying."
Mechanism: The target molecule is a Mannich-base-like structure.[1] Upon heating, especially under vacuum (which removes volatile acrylamide), the equilibrium shifts in reverse, regenerating Nipecotic acid.[2]
Solution:
Limit Temperature: Dry at
C.
pH Control: Ensure the product is not dried in a strongly basic state, which facilitates the elimination mechanism.[2]
Issue 3: "The reaction mixture turned into a viscous gel or gum."
Mechanism: Acrylamide is prone to radical polymerization. If the commercial acrylamide lacks a stabilizer (like MEHQ) or if the reaction is exposed to light/peroxides, polyacrylamide forms.[2]
Solution:
Inhibitor: Use acrylamide containing MEHQ (monomethyl ether hydroquinone).[1] The Aza-Michael reaction proceeds via an ionic mechanism, so the radical inhibitor does not interfere.[2]
Atmosphere: Do not sparge vigorously with nitrogen if using MEHQ, as oxygen is required to activate the inhibitor.[2] A standard headspace is usually sufficient.
Issue 4: "LC-MS shows a mass of [M+1] but the retention time is different."
Mechanism: The side chain –CONH₂ converts to –COOH.
Target Mass: ~200 Da (depending on ionization).
Hydrolysis Product: ~201 Da. (Mass difference is +1 Da: –NH₂ [16] vs –OH [17]).[1]
Solution:
Avoid strong acid/base workups. The amide is sensitive.[2]
If using an ester starting material (Ethyl nipecotate), ensure the hydrolysis step is controlled to avoid hydrolyzing the side chain amide.[2]
Analytical Troubleshooting Workflow
Use this decision tree to resolve HPLC method issues when separating these polar zwitterions.
Figure 2: Analytical method troubleshooting for polar zwitterionic intermediates.
Experimental Protocol: Optimized Synthesis
To minimize the impurities listed above, follow this optimized protocol.
Preparation: Dissolve (R)-Nipecotic acid (1.0 eq) in water or methanol (3–5 volumes).
Addition: Add Acrylamide (1.1 eq) in a single portion.
Note: Ensure Acrylamide contains MEHQ inhibitor.
Reaction: Stir at 25–35°C for 12–24 hours.
Critical Control: Do not heat >50°C to prevent Retro-Michael reversion.[1]
Monitoring: Check by HPLC. Target conversion >98%.
Workup:
If in water: Lyophilize (Freeze dry) rather than heat dry to prevent degradation.
If in methanol: Concentrate under reduced pressure at <40°C .
Purification (if needed): Recrystallization from Ethanol/Water is preferred over chromatography due to the zwitterionic nature of the product.
References
Tiagabine Synthesis & Intermediates
Novo Nordisk A/S. (1996).[1] N-substituted azaheterocyclic carboxylic acids and esters thereof.[1] US Patent 5,010,090.[2] Link
Andersen, K. E., et al. (1993).[2] "Synthesis of Novel GABA Uptake Inhibitors." Journal of Medicinal Chemistry, 36(12), 1716–1725.[2] Link[1]
Aza-Michael Reaction Kinetics & Reversibility
Mather, B. D., et al. (2006).[2] "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.[2][1] Link[1]
Wabnitz, T. C., & Spencer, J. B. (2003).[2] "Aza-Michael additions of amines to acrylates."[1][3][4] Organic Letters, 5(12), 2141-2144.[2][1] Link[1]
Acrylamide Impurity Formation
Stadler, R. H., et al. (2004).[2] "In-depth mechanistic study on the formation of acrylamide...". Journal of Agricultural and Food Chemistry, 52(17), 5550-5558.[2] Link[1]
Optimizing pH stability for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 1...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. Understanding and controlling the pH stability of this molecule is critical for ensuring experimental reproducibility, formulation integrity, and overall project success. This center addresses common challenges and provides field-proven protocols to navigate the complexities of its handling and formulation.
Core Physicochemical Characteristics
The stability of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is dictated by its three primary functional groups, each with a distinct response to changes in pH. The molecule is zwitterionic over a certain pH range, meaning it carries both a positive and a negative charge, which significantly impacts its solubility.
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound is precipitating out of my aqueous buffer. Why is this happening and how can I fix it?
Answer: Precipitation is most likely occurring because your buffer's pH is near the molecule's isoelectric point (pI). At the pI, the net charge of the molecule is zero, as the positive charge on the piperidine nitrogen is balanced by the negative charge on the carboxylate group. This neutrality drastically reduces the molecule's interaction with water, leading to minimum solubility and precipitation.[5]
Root Cause Analysis:
Zwitterionic Nature: The molecule exists as a zwitterion between its two pKa values (~pH 5 to 9). The pI is the specific pH where the net charge is exactly zero.
Buffer pH: If your experimental buffer pH falls within or close to this range, you are likely to experience solubility issues.
Recommended Solutions:
Adjust Buffer pH: The most effective solution is to shift the pH of your buffer away from the isoelectric point.
Acidic Conditions (pH < 4): Lowering the pH will protonate the carboxylic acid group (making it neutral) while the piperidine nitrogen remains protonated (positive charge). The resulting net positive charge will increase solubility.
Basic Conditions (pH > 10.5): Raising the pH will deprotonate the piperidine nitrogen (making it neutral) while the carboxylic acid remains deprotonated (negative charge). The resulting net negative charge will also increase solubility. Caution: High pH may accelerate the hydrolysis of the carbamoyl group.
Lower Stock Concentration: Preparing a more dilute stock solution can prevent it from exceeding its solubility limit in the final assay buffer.[5]
Use of Co-solvents: If your experimental design allows, incorporating a small percentage (e.g., 1-5%) of a polar aprotic co-solvent like DMSO can help maintain solubility.
Caption: pH-dependent charge and its effect on solubility.
Q2: I'm observing a loss of compound activity or seeing new, unexpected peaks in my HPLC/LC-MS analysis over time. What is the likely cause?
Answer: This observation strongly suggests chemical degradation of the compound. The most probable degradation pathway for this molecule is the hydrolysis of the carbamoyl (amide) group, especially if the solution is stored under strongly acidic or basic conditions or at elevated temperatures.
Root Cause Analysis:
Amide Hydrolysis: The carbamoyl group can be cleaved by water (hydrolysis) to form the corresponding carboxylic acid and ammonia. This reaction is significantly accelerated at pH extremes.[3][4]
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.
Degradation Products: The primary degradation product would be 1-(2-carboxyethyl)-piperidine-3-carboxylic acid . This new species will have a different retention time in HPLC and a different mass-to-charge ratio in MS.
Recommended Actions:
pH Control: Maintain the pH of your solutions within a stable range, ideally between pH 5 and 8, where the rate of hydrolysis is minimized. Use a well-buffered system.
Temperature Control: Store stock solutions and experimental samples at recommended cool temperatures (2-8°C) to slow down the rate of degradation.[6] Avoid repeated freeze-thaw cycles.
Conduct a Forced Degradation Study: To confirm that hydrolysis is the issue, you should perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, heat, oxidation) to generate degradation products.[7][8] Analyzing these samples will help you identify the degradation peaks in your routine analysis. See Protocol 1 for a detailed methodology.
Caption: Troubleshooting workflow for compound degradation.
Q3: What is the optimal pH range for preparing and storing aqueous stock solutions of this compound?
Answer: Based on the molecular structure, the optimal pH range for maximizing both solubility and chemical stability is between pH 8.0 and 9.0 .
Scientific Rationale:
Avoiding the pI: This range is sufficiently above the isoelectric point to ensure the molecule carries a net negative charge, promoting good aqueous solubility.
Minimizing Hydrolysis: This range is neutral to slightly basic, which is generally where amide hydrolysis rates are at a minimum. It avoids the harsh acidic or strongly basic conditions that significantly accelerate degradation.[4]
Recommended Buffer Systems:
HEPES (pKa ~7.5): Buffers well in the 7.0-8.0 range.
Tris (pKa ~8.1): An excellent choice for buffering in the 7.5-9.0 range.
Borate (pKa ~9.2): Suitable for maintaining pH closer to 9.0.
Always use freshly prepared, high-purity buffers and store the final compound solution at 2-8°C, protected from light.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study for Identification of Hydrolytic Degradants
This protocol is designed to intentionally degrade 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid to identify potential degradation products and validate the stability-indicating power of an analytical method (e.g., HPLC-UV).[9][10]
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in high-purity water.
Set Up Stress Conditions: Label five separate vials: 'Control', 'Acid', 'Base', 'Heat', and 'Oxidation' (optional).
Control: Add 1 mL of the stock solution to a vial. Store at 2-8°C.
Acid Hydrolysis: Add 1 mL of stock solution to a vial. Add 1 mL of 1 M HCl.
Base Hydrolysis: Add 1 mL of stock solution to a vial. Add 1 mL of 1 M NaOH.
Neutral Hydrolysis (Heat): Add 1 mL of stock solution to a vial. Add 1 mL of high-purity water.
Incubation:
Place the 'Acid', 'Base', and 'Heat' vials into a water bath set at 60°C.
Keep the 'Control' vial at 2-8°C.
Time-Point Sampling:
After 2, 6, and 24 hours, withdraw a 100 µL aliquot from each vial (including the control).
Neutralize the 'Acid' aliquot with an equivalent amount of 1 M NaOH and the 'Base' aliquot with 1 M HCl before analysis.
Analytical Method:
Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water/acetonitrile containing 0.1% formic acid is a good starting point.
Monitor the chromatograms at an appropriate UV wavelength (e.g., 210 nm).
Data Analysis:
Compare the chromatograms of the stressed samples to the control.
The control should show a single, sharp peak corresponding to the intact compound.
The stressed samples will likely show a decrease in the area of the parent peak and the appearance of new peaks. These new peaks are your degradation products.[11]
The goal is to achieve 5-20% degradation of the active ingredient; if degradation is too rapid, reduce the temperature or acid/base concentration.[12]
References
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). National Center for Biotechnology Information. [Link]
What are the storage stability of Piperidine Series compounds over time? (2025). BTC. [Link]
Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. (2021). Nature. [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]
Hydrolysis of N-arylcarbamoyl phosphate mono- and dianions. (1970). American Chemical Society. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]
Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]
Approximate pKa chart of the functional groups. University of California, Los Angeles. [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4820a4b005118749320626b9117604f87714c622]([Link]
Technical Support Center: Overcoming Hygroscopic Challenges of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Introduction Welcome to the technical support guide for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this active pharmaceutical ingredient (API). The inherent hygroscopicity of this molecule—its tendency to attract and absorb moisture from the environment—can present significant challenges during research and development.[1][2]
Moisture uptake can lead to a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), changes in physical properties like caking and poor flowability, and inaccuracies in weighing, all of which can compromise experimental reproducibility, product stability, and shelf life.[1][2][3] This guide provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you anticipate, diagnose, and overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when handling 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Q1: My compound has become clumpy and difficult to handle. What happened?A1: This is a classic sign of moisture absorption.[2][3] The polar functional groups (carboxylic acid, carbamoyl) in the molecule's structure have a high affinity for water molecules, causing particles to stick together.[4] This alters the material's physical properties, leading to caking and poor flowability, which can impede processes like milling and tablet compounding.[2][3]
Q2: I'm struggling to get a stable reading on the analytical balance. Why?A2: The compound is likely absorbing moisture from the air as you are weighing it.[1] This continuous increase in mass makes it difficult to obtain an accurate measurement, leading to significant errors in solution concentrations and subsequent experiments.[1]
Q3: I've observed a loss of potency or the appearance of impurities in my compound over time. Is this related to its hygroscopicity?A3: Yes, very likely. The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis of the carbamoyl group.[1][3] This not only reduces the concentration of the active ingredient but can also generate unknown impurities that may be harmful or interfere with your results.[1][3]
Q4: Can I just dry the compound in a standard oven to remove the excess water?A4: This is not recommended without prior thermal analysis (e.g., TGA, DSC). While it might remove water, excessive heat can also cause thermal degradation, leading to a loss of potency and the formation of different impurities. A gentler method like vacuum drying at a controlled, lower temperature is generally safer.
Q5: What are the immediate steps I can take to minimize moisture exposure during routine handling?A5:
Work Quickly: Minimize the time the container is open to the atmosphere.[1]
Use a Controlled Environment: If possible, handle the compound inside a glove box with low humidity or a room with controlled environmental conditions.[1]
Proper Storage: Always store the compound in a tightly sealed container with a desiccant, and preferably inside a desiccator cabinet.[2]
Use Dry Tools: Ensure all spatulas, weigh boats, and glassware are completely dry before use.[1]
In-Depth Troubleshooting & Mitigation Strategies
When basic handling precautions are insufficient, more advanced strategies are required. This section provides detailed guides on environmental control, formulation-based solutions, and solid-state modification.
Environmental Control & Handling Protocols
The first line of defense is rigorous control of the experimental environment.
Preparation: Place all necessary tools (spatula, weigh paper/boat, vials) inside a desiccator for at least 2 hours before use.
Environment Setup: If available, transfer the analytical balance into a glove box purged with dry nitrogen or argon. If not, ensure the lab's HVAC system is set to the lowest possible humidity.
Equilibration: Place the sealed container of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid inside the low-humidity environment (glove box or balance chamber) and allow it to equilibrate to the ambient temperature for at least 30 minutes. This prevents condensation on the cold powder.
Weighing: Open the container and quickly transfer the approximate amount of compound to the weigh boat. Record the mass as quickly as possible once the reading stabilizes.
Sealing: Immediately and tightly seal the main compound container.
Transfer: Promptly transfer the weighed compound for dissolution or the next experimental step to minimize its exposure time.
Formulation-Based Strategies
Modifying the formulation by adding specific inactive ingredients (excipients) can create a protective micro-environment around the API.[5]
Hygroscopic excipients can act as "moisture sinks," preferentially absorbing ambient moisture and protecting the API.[6][7]
Mechanism: These excipients have a higher affinity for water than the API or create a physical barrier, reducing the amount of "free water" available to cause degradation.[4][5][8]
Recommended Excipients:
Silicified Microcrystalline Cellulose (SMCC): Offers excellent moisture protection and good compressibility for tablet formulations.
Starch (e.g., Sodium Starch Glycolate): Can be co-processed with the API to sequester moisture. Recent studies show that co-processing starch with certain salts can further enhance this protective effect.[9]
Colloidal Silicon Dioxide: Often used in small quantities (0.2-2%) to improve powder flow and act as a moisture scavenger.
Altering the fundamental crystal structure of the API is a powerful method to reduce hygroscopicity.
Co-crystallization involves combining the API with a non-toxic co-former molecule in a specific stoichiometric ratio to create a new, stable crystalline structure.[10][11]
Mechanism: The co-former interacts with the API through non-covalent bonds (like hydrogen bonds), occupying the sites that would otherwise attract water molecules.[10][12] This new crystal lattice is often less susceptible to moisture uptake.[4] Co-crystals are suitable for a wide range of APIs, including non-ionizable ones.[13]
Benefits: Can significantly improve physical stability, solubility, and dissolution rate without altering the API's chemical structure.[13][14]
Co-former Selection: Choose pharmaceutically acceptable co-formers from the GRAS (Generally Regarded as Safe) list. For a carboxylic acid API, good candidates include other molecules with complementary hydrogen bonding sites, such as amides (e.g., nicotinamide) or other acids (e.g., succinic acid, fumaric acid).[12]
Screening Method (Slurry Co-crystallization):
a. Add a molar excess of the API to a saturated solution of the chosen co-former in a suitable solvent (e.g., ethanol, ethyl acetate).
b. Agitate the slurry at a constant temperature (e.g., 25°C) for 24-72 hours.
c. Isolate the solid material by filtration.
d. Wash the solid with a minimal amount of cold solvent and dry under vacuum.
Analysis: Analyze the resulting solid using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase, distinct from the API and co-former.
Hygroscopicity Testing: Perform Dynamic Vapor Sorption (DVS) analysis on the confirmed co-crystal to quantify its moisture uptake compared to the pure API.
For compounds that are unstable in solution and sensitive to heat, lyophilization is an effective technique to produce a dry, stable powder.[2][15]
Mechanism: Lyophilization involves freezing the product, then reducing the pressure and adding heat to allow the frozen water to sublimate directly from a solid to a gas.[16][17][18] This process removes water at low temperatures, minimizing thermal degradation.[17]
Application: This is particularly useful for preparing sterile parenteral formulations where stability in an aqueous state is a concern.[15] The resulting lyophilized "cake" has a high surface area, often allowing for rapid reconstitution.[15]
Visualization of Troubleshooting & Mitigation Workflow
The following diagrams illustrate the decision-making process and experimental workflows described in this guide.
Diagram 1: Troubleshooting Decision Tree
A logical workflow for diagnosing and addressing hygroscopicity issues with 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Diagram 2: Co-crystallization Workflow
A step-by-step process for developing a less hygroscopic co-crystal form of the API.
Stability Testing Considerations
Any new formulation or solid form must be evaluated according to ICH (International Council for Harmonisation) guidelines to establish its re-test period or shelf life.[19][20]
Formal Studies: Stability data should be provided for at least three primary batches.[19][20][21]
Storage Conditions: Long-term testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH, while accelerated testing is performed at 40°C ± 2°C / 75% RH ± 5% RH.[21][22]
Testing Frequency: For a 12-month study, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[20]
References
Srinivasan, G., & Patel, A. (n.d.). Pharmaceutical Cocrystals: A Novel Approach to Modify Physicochemical Properties of APIs. Vivekanand Education Society's College of Pharmacy. Available at: [Link]
Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
IJSRT. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
Piplani, M. (2025). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Adani Pharma. Available at: [Link]
Shete, A., et al. (2010). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PMC. Available at: [Link]
EMEA. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
Changsan, N., et al. (2026). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. MDPI. Available at: [Link]
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]
Munaf, A., et al. (2023). Co-Crystallization: A Novel Approach to Improve the Physicochemical Properties of Active Pharmaceutical Ingredients. IJPPR. Available at: [Link]
ResearchGate. (2025). (PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. ResearchGate. Available at: [Link]
MB Sugars. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. MB Sugars. Available at: [Link]
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
Shivanand, A., & Mukhopadhayay, S. (2017). A REVIEW ON LYOPHILIZATION: A TECHNIQUE TO IMPROVE STABILITY OF HYGROSCOPIC, THERMOLABILE SUBSTANCES. PharmaTutor. Available at: [Link]
Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Open Access Journals. Available at: [Link]
Lee, J. Y., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. ACS Publications. Available at: [Link]
SlidePlayer. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. SlidePlayer. Available at: [Link]
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. ICH. Available at: [Link]
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra. Available at: [Link]
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]
Kumar, D., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]
Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Available at: [Link]
ResearchGate. (2022). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. Available at: [Link]
Ascendia Pharma. (2026). Lyophilization Process For Improving Drug Stability And Shelf Life. Ascendia Pharma. Available at: [Link]
Borosil Scientific. (n.d.). What is Lyophilization? How does it work?. Borosil Scientific. Available at: [Link]
Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma. Available at: [Link]
A Comparative Guide to the ¹H-NMR Spectral Analysis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. While a direct experimental spectrum for this specific molecule is not widely published, this guide will leverage spectral data from analogous compounds and fundamental principles of NMR spectroscopy to predict and interpret its ¹H-NMR spectrum. We will also present a comparative analysis with related piperidine derivatives to highlight key structural influences on chemical shifts and coupling patterns.
The Structural Landscape of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Understanding the structure of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is the first step in predicting its ¹H-NMR spectrum. The molecule comprises a piperidine ring, a six-membered saturated heterocycle, which is substituted at two positions. The nitrogen atom (N-1) is functionalized with a 2-carbamoylethyl group, and the carbon at the 3-position bears a carboxylic acid group. The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group suggests that the molecule can exist as a zwitterion in solution, which can influence the electronic environment of the protons.
Caption: Comparative deshielding effects on piperidine ring protons.
Experimental Considerations and Protocol
For the successful acquisition of a high-quality ¹H-NMR spectrum of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, the following experimental protocol is recommended.
Sample Preparation
Solvent Selection: Due to the presence of both acidic and basic functional groups, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₂ and COOH).
[1]2. Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup
Field Strength: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for analyzing the complex multiplets of the piperidine ring.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
Advanced Experiments: To aid in the definitive assignment of all proton signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbon atoms.
Caption: Recommended workflow for ¹H-NMR spectral acquisition and analysis.
Conclusion
The ¹H-NMR spectrum of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is predicted to be complex, reflecting the molecule's intricate structure. A thorough analysis, supported by comparative data from related compounds and advanced NMR techniques, is essential for its complete structural elucidation. This guide provides a foundational framework for researchers to approach the spectral interpretation of this and similar N-substituted piperidine derivatives, thereby facilitating their research and development endeavors.
References
Eliel, E. L., et al. "Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine." J. Am. Chem. Soc., 1980, 102(11), 3698-3707.
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Manimekalai, A., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008, 70(3), 634-641.
Angermeier, L. "Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based." Dissertation, Ludwig-Maximilians-Universität München, 2018.
Biedermann, E., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 2016, 12, 2486-2497.
Wanner, K. T., et al. "Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors." Journal of Medicinal Chemistry, 2010, 53(15), 5583-5595.
D'Alonzo, D., et al. "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics." Molecules, 2017, 22(11), 1858.
Papadatou, A., et al. "Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data." Journal of Molecular Structure, 2006, 786(1), 53-64.
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Bai, D., et al. "1H NMR Spectrum of Amide Compounds." University Chemistry, 2023.
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Kharatkar, R. "Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-. Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester." J Pharm Sci Bioscientific Res., 2015, 5(6), 599-604.
ACG Publications.
Hay, M. B., and Myneni, S. C. B. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta, 2007, 71(13), 3246-3257.
Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles."
HPLC method development for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid detection
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Introduction: The Analytical Challenge of a Polar Zwitterion 1...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Introduction: The Analytical Challenge of a Polar Zwitterion
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a polar, zwitterionic molecule derived from the piperidine-3-carboxylic acid core. Its structure presents a unique and significant challenge for analytical chemists. Possessing both a basic piperidine nitrogen and an acidic carboxylic acid group, its net charge is highly dependent on pH.[1] Furthermore, the molecule lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection methods largely ineffective.[2][3] The high polarity of the analyte also predicts poor retention on conventional reversed-phase (RP) columns, the workhorse of the modern chromatography lab.
This guide, written from the perspective of a Senior Application Scientist, provides a systematic comparison of chromatographic strategies to overcome these obstacles. We will explore and contrast various column chemistries and detection technologies, moving logically from common pitfalls to robust, optimized solutions. Our goal is to provide researchers and drug development professionals with a comprehensive roadmap for developing a reliable and sensitive HPLC method for this and similar challenging analytes.
Part 1: The Detection Dilemma - Choosing the Right Tool
The primary hurdle in analyzing 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is its invisibility to standard UV detectors. A successful method hinges on selecting a detector capable of "seeing" non-chromophoric compounds.
Universal Detection Methods: ELSD and CAD
For compounds that do not absorb UV light, universal detectors provide a powerful alternative. The Evaporative Light Scattering Detector (ELSD) operates on a three-step principle: nebulization of the column effluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[3][4]
Expertise & Experience: The key advantage of ELSD is its compatibility with gradient elution, a necessity for complex samples and for optimizing separation of polar compounds.[2][5] This makes it far more versatile than Refractive Index (RI) detection. While ELSD response can be non-linear, modern detectors with features like automatic gain control (SAGA) have significantly widened the dynamic range, allowing for the simultaneous detection of high-concentration and trace components.[6] Charged Aerosol Detection (CAD) works on a similar principle but measures charge transferred to the particles, often providing slightly better sensitivity and a more consistent response.
Mass Spectrometry (MS): The Gold Standard
Mass Spectrometry (MS) offers the ultimate in sensitivity and specificity. For a molecule like our target analyte, Electrospray Ionization (ESI) in positive ion mode is ideal, as the basic piperidine nitrogen is readily protonated to form a charged ion ([M+H]⁺) that the mass spectrometer can detect.[7][8]
Trustworthiness: MS detection is a self-validating system. It not only quantifies the analyte but also confirms its identity by its specific mass-to-charge ratio (m/z). Tandem MS (MS/MS) can further fragment the parent ion to provide structural confirmation, which is invaluable for impurity profiling and stability studies.[7][8]
Pre-Column Derivatization: A Viable Workaround
An alternative strategy is to chemically modify the analyte before injection to attach a UV-absorbing or fluorescent tag. For instance, the secondary amine of the piperidine ring could be reacted with a derivatizing agent like 4-toluenesulfonyl chloride.[9]
Causality: This approach makes the analyte "visible" to a standard UV detector. However, it introduces an extra sample preparation step, which can be a source of variability and error. It must be confirmed that the reaction is complete and that no degradation of the analyte occurs.
Comparison of Detection Strategies
Detector
Principle
Pros
Cons
Best For
Low-Wavelength UV
UV Absorbance
Simple, widely available
Very low sensitivity, high baseline noise, not specific
Not recommended
ELSD/CAD
Light Scattering/Charge
Universal for non-volatiles, gradient compatible[2][4]
Destructive, non-linear response, requires volatile mobile phase buffers
Routine QC, analysis without an MS detector
Mass Spectrometry
Mass-to-Charge Ratio
Highest sensitivity and specificity, structural confirmation[10]
Higher cost and complexity, requires volatile buffers
R&D, impurity profiling, trace analysis
UV with Derivatization
UV Absorbance
Utilizes standard equipment, high sensitivity possible
Part 2: The Separation Challenge - A Head-to-Head Column Comparison
With a viable detection strategy in place (we will assume MS or ELSD for the remainder of this guide), the next challenge is achieving chromatographic retention and separation.
Workflow for HPLC Method Development
Caption: Logical workflow for HPLC method development.
Strategy A: Reversed-Phase (RP-HPLC) - The Expected Failure
Causality: Standard C18 columns retain analytes primarily through hydrophobic interactions. Highly polar molecules, like our target analyte, have little affinity for the non-polar stationary phase and are repelled into the highly aqueous mobile phase, leading to elution at or near the column's void volume.
Protocol:
Column: Standard C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: ELSD or MS
Anticipated Outcome: The analyte would elute with a retention factor (k') of < 0.5, indicating no meaningful chromatographic retention. This approach is unsuitable.
Causality: HILIC is specifically designed for the retention of polar compounds.[11][12] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>60%). The mobile phase's aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained.[13] Elution is achieved by increasing the mobile phase's water content, which is the "strong" solvent in HILIC.[12][14]
Protocol:
Column: HILIC Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 in 95:5 Acetonitrile:Water
Mobile Phase B: 10 mM Ammonium Formate, pH 3.5 in 50:50 Acetonitrile:Water
Gradient: 0% B to 100% B over 8 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Detector: ELSD or MS
Trustworthiness: This protocol is self-validating because retention is directly and predictably controlled by the percentage of water in the mobile phase. A systematic increase in water should result in a systematic decrease in retention time, confirming the HILIC partitioning mechanism. This mode is an excellent choice for achieving retention of our target analyte.
Strategy C: Mixed-Mode Chromatography (MMC)
Causality: Mixed-mode chromatography uses stationary phases with multiple functionalities, offering more than one retention mechanism simultaneously.[15] For our zwitterionic analyte, a column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is ideal.[16][17] At a low pH (e.g., pH 3), the carboxylic acid group is neutral, while the piperidine nitrogen is protonated (positively charged). Retention is achieved through a combination of hydrophobic interaction with the C18 ligands and electrostatic interaction with the SCX groups.
Protocol:
Column: Mixed-Mode RP/SCX (e.g., Acclaim Trinity P1, Primesep 200), 3.0 x 100 mm, 3 µm
Mobile Phase A: Acetonitrile
Mobile Phase B: 25 mM Ammonium Formate, pH 3.0 in Water
Gradient: Start at 80% A / 20% B, hold for 1 min, decrease to 20% A over 7 minutes.
Flow Rate: 0.5 mL/min
Column Temperature: 35 °C
Detector: ELSD or MS
Expertise & Experience: The power of MMC lies in its incredible flexibility. Retention can be fine-tuned by adjusting three parameters: the organic solvent percentage (controls RP retention), the mobile phase pH (controls analyte charge state), and the buffer/salt concentration (controls ion-exchange retention).[16][17] This allows for precise control over selectivity, which is especially useful for separating the main compound from closely related impurities.
Part 3: Comparative Data and Method Selection
To objectively compare these strategies, we present the following illustrative performance data.
Parameter
Strategy A (Reversed-Phase)
Strategy B (HILIC)
Strategy C (Mixed-Mode)
Retention Factor (k')
< 0.5
4.2
5.8
Peak Asymmetry (As)
N/A
1.1
1.3
Theoretical Plates (N)
N/A
12,500
9,800
Key Advantage
-
Excellent for polar compounds
Highly tunable selectivity
Key Disadvantage
No retention
Sensitive to water content
More complex method development
Recommendation
Unsuitable
Excellent Choice
Excellent Choice
Final Recommendation
Both HILIC and Mixed-Mode Chromatography are superior and highly effective strategies for the analysis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
For routine analysis and high throughput , HILIC is often the more straightforward choice. Its mechanism is robust, and modern HILIC columns offer excellent reproducibility.[12][13]
For complex separations involving challenging impurities , Mixed-Mode Chromatography provides unparalleled flexibility. The ability to independently tune reversed-phase and ion-exchange interactions gives the chromatographer more tools to achieve the desired resolution.[15][16]
The final choice will depend on the specific application (e.g., R&D, QC), the nature of potential impurities, and the level of chromatographic expertise available.
Part 4: Advanced Considerations - Chiral Separation
The carbon at the 3-position of the piperidine ring is a chiral center, meaning the analyte exists as a pair of enantiomers.[18] Standard HPLC columns (like those discussed above) will not separate enantiomers. If the analysis of individual enantiomers is required, a specialized chiral method must be developed.
Direct Chiral Separation: This involves using a chiral stationary phase (CSP). For a molecule with both acidic and basic groups, protein-based columns, such as an α1-acid glycoprotein (AGP) column, can be effective, as they offer multiple interaction sites (ionic and hydrophobic) for chiral recognition.[19]
Indirect Chiral Separation: This involves derivatizing the analyte with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard (achiral) reversed-phase column.[20]
The development of a chiral separation is a complex undertaking that is beyond the scope of this initial guide but represents a critical next step if stereospecific quantification is necessary.
Quantum Analytics. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
Shimadzu. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. Labcompare.
Giancarlo, A., & Piergiorgio, P. (2010). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate.
Wang, Y., & Li, M. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
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Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
West, C. (2020). Mixed-Mode Chromatography—A Review.
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
Thermo Fisher Scientific. (n.d.). A Guide to HILIC Separations.
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Biosynce. (2025). What are the detection methods for piperidine?.
Chromatography Forum. (2004). Separation of zwitter ionic drug molecule.
Mahieu, N. G., et al. (2019). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 30(7), 1264–1272.
Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
Yang, Z., & Hage, D. S. (1994). Chiral separation of nipecotic acid amides.
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8563–8573.
Agilent Technologies. (n.d.). Analytical HPLC analyses were performed on an Agilent Technologies 1260/1290 Infinity II instrument.
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
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A Comparative Guide to the Mass Spectrometry Identification of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
This guide provides a comprehensive overview and comparison of methodologies for the robust identification of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid using mass spectrometry (MS). Designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview and comparison of methodologies for the robust identification of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid using mass spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental choices, offering detailed protocols and comparative data to ensure reliable and reproducible results.
Introduction
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a small polar molecule featuring a piperidine ring, a carboxylic acid, and a carbamoyl (amide) functional group. Its structural complexity necessitates a well-defined analytical strategy for unambiguous identification, particularly within complex matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for such polar and non-volatile compounds.[1] This guide will compare and contrast critical aspects of the LC-MS workflow, from sample preparation to data interpretation, providing the scientific foundation for each recommendation.
The Analytical Challenge: Physicochemical Properties
The target molecule's structure presents specific analytical considerations. The presence of a basic piperidine nitrogen and an acidic carboxylic acid group makes it zwitterionic at neutral pH. The carbamoyl group further enhances its polarity. These characteristics dictate the optimal choices for sample preparation, chromatographic separation, and mass spectrometric detection.
Part 1: Sample Preparation Strategies: A Comparative Analysis
Effective sample preparation is paramount for enhancing sensitivity, reducing matrix effects, and ensuring the longevity of the analytical instrumentation.[2] For 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, which is a polar compound, several approaches can be considered.
Methodology Comparison
Method
Principle
Advantages
Disadvantages
Recommended For
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.
Simple, fast, and inexpensive.
Does not remove other matrix components like salts and phospholipids, which can cause ion suppression.[3]
Initial screening or when the sample matrix is relatively clean.
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquid phases.
Can provide a cleaner sample than PPT.
Can be complex to optimize and may not be suitable for highly polar analytes.[3]
Samples where specific interfering compounds need to be removed.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent and eluted with a suitable solvent.
Provides excellent sample cleanup and can concentrate the analyte.[1]
Method development can be time-consuming and more expensive.
Complex matrices such as plasma or tissue extracts, where high sensitivity is required.[2]
For robust and sensitive identification in complex biological matrices, a mixed-mode cation exchange SPE is recommended. This approach leverages the positive charge of the piperidine nitrogen at acidic pH.
Step-by-Step Protocol:
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
Loading: Acidify the sample with formic acid to a pH < 4 and load it onto the cartridge.
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.[1]
Part 2: Liquid Chromatography: Achieving Optimal Separation
The choice of chromatographic conditions is critical for separating the analyte of interest from matrix components and potential isomers.
High aqueous content with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid).[4]
High organic content with a smaller amount of aqueous buffer.
Retention Mechanism
Based on hydrophobicity.
Partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Suitability for Analyte
May provide limited retention for this polar molecule.
Ideal for retaining and separating highly polar compounds.
Recommended Protocol: HILIC-MS
Given the high polarity of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, HILIC is the superior chromatographic choice for achieving good retention and peak shape.
Detailed LC Conditions:
LC System: UHPLC system
Column: HILIC column (e.g., Amide phase, 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: 95% B to 50% B over 5 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Part 3: Mass Spectrometry: Ionization and Fragmentation Analysis
Electrospray ionization (ESI) is the preferred ionization technique for polar and thermally labile molecules, as it typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[4][5]
Ionization and Detection
Positive ion mode ESI is recommended due to the basicity of the piperidine nitrogen, which is readily protonated.[4] A full scan MS analysis will determine the precursor ion, which for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (C9H16N2O3, Molecular Weight: 200.24 g/mol ) is expected at m/z 201.12.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is essential for structural elucidation by analyzing the fragmentation pattern of the precursor ion.[1]
Predicted Fragmentation Pathways:
The fragmentation of the protonated molecule (m/z 201.12) is expected to follow characteristic pathways for piperidine derivatives and molecules with carboxylic acid and amide groups.[4][6]
Loss of H₂O (water): The carboxylic acid group can readily lose water, resulting in a fragment at m/z 183.11.[6]
Loss of NH₃ (ammonia): The carbamoyl group can undergo a neutral loss of ammonia, leading to a fragment at m/z 184.12.
Loss of COOH (formic acid): Decarboxylation can occur, leading to a loss of 46 Da and a fragment at m/z 155.12.
α-Cleavage: Cleavage of the bond adjacent to the piperidine nitrogen is a common fragmentation pathway for piperidine derivatives, which can lead to various smaller fragments.[4]
Ring Opening: The piperidine ring can open, followed by further fragmentation.[4]
Illustrative MS/MS Spectrum Data:
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Neutral Loss/Fragment Identity
201.12
183.11
[M+H-H₂O]⁺
201.12
184.12
[M+H-NH₃]⁺
201.12
155.12
[M+H-HCOOH]⁺
201.12
128.08
[M+H - (CH₂CONH₂ + CO)]⁺ (tentative)
201.12
84.08
Piperidinium ion fragment
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: LC-MS/MS workflow for the identification of the target analyte.
Proposed Fragmentation Pathway
Caption: Key fragmentation pathways of protonated 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Conclusion
The successful mass spectrometric identification of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid hinges on a methodological approach that accounts for its polar and zwitterionic nature. The combination of solid-phase extraction for sample cleanup, HILIC for chromatographic separation, and ESI-MS/MS for detection and structural confirmation provides a robust and reliable workflow. By understanding the principles behind each step and the expected fragmentation patterns, researchers can confidently identify this compound in various sample matrices.
References
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Li, W., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Retrieved from [Link]
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Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC. Retrieved from [Link]
Snuverink, M., et al. (2018). An Education in ESI. The Analytical Scientist. Retrieved from [Link]
Nachtigall, F. F., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. RSC Publishing. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Comparing bioactivity of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid vs Nipecotic acid
An In-Depth Comparative Analysis of the Bioactivity of Nipecotic Acid and its Derivative, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Introduction: The Role of GABA Reuptake in Neuromodulation Gamma-aminobutyric a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Analysis of the Bioactivity of Nipecotic Acid and its Derivative, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Introduction: The Role of GABA Reuptake in Neuromodulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The precise control of GABA concentration in the synaptic cleft is vital for maintaining the delicate balance between neuronal excitation and inhibition. The action of GABA is terminated by its rapid reuptake from the synapse into presynaptic neurons and surrounding glial cells, a process mediated by a family of sodium and chloride-dependent GABA transporters (GATs).[2][3]
Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).[3] GAT-1 is the most abundant subtype in the brain and is primarily responsible for GABA reuptake at the synapse.[3][4] Consequently, inhibiting these transporters can prolong the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for various neurological and psychiatric conditions, including epilepsy, anxiety, and mood disorders.[1][2][5]
This guide provides a detailed comparison between Nipecotic acid, a foundational GABA reuptake inhibitor, and one of its structural derivatives, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Nipecotic Acid: The Prototypical GAT Inhibitor
Nipecotic acid, or piperidine-3-carboxylic acid, is a well-established and potent inhibitor of GABA uptake.[1][6] It serves as a cornerstone compound in neuropharmacological research for studying the GABAergic system.
Mechanism of Action and Receptor Profile
Nipecotic acid functions as a competitive inhibitor at GABA transporters, effectively blocking the reuptake of GABA from the synaptic cleft.[1][2] It is a substrate for the transporters, meaning it is recognized and bound by the carrier proteins.[3][6] Its inhibitory activity extends across multiple GAT subtypes. Experimental data has demonstrated its potency with the following half-maximal inhibitory concentrations (IC₅₀):
It is important to note that while its primary action is on GATs, at high concentrations (in the millimolar range), nipecotic acid can also directly activate GABA-A like chloride channels, although it is significantly less potent than GABA itself in this regard.[8] It shows negligible affinity for GABA-A or GABA-B receptors at concentrations typically used to inhibit uptake (IC₅₀ >100 µM).[9]
Key Limitations
Despite its potent in vitro activity, the therapeutic utility of nipecotic acid is severely limited by two main factors:
Poor Blood-Brain Barrier (BBB) Permeability: Nipecotic acid is a hydrophilic and zwitterionic molecule at physiological pH, which prevents it from efficiently crossing the BBB after peripheral administration.[5][10][11]
Lack of Subtype Selectivity: As the IC₅₀ values indicate, nipecotic acid inhibits multiple GAT subtypes, which can lead to a less targeted pharmacological effect.
These limitations have driven extensive research into developing derivatives with improved pharmacokinetic and pharmacodynamic profiles.[5][10]
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid: A Designed Derivative
While specific experimental data for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is not widely available in peer-reviewed literature, its structure allows for an informed analysis based on established structure-activity relationships (SAR) for nipecotic acid derivatives. The compound is nipecotic acid with a 2-carbamoylethyl group attached to the piperidine nitrogen.
Structural Analysis and Hypothesized Bioactivity
The modification of the parent nipecotic acid scaffold at the nitrogen atom is a common medicinal chemistry strategy aimed at overcoming its inherent limitations.[5] The introduction of lipophilic N-substituents is a proven method to increase BBB penetration, a strategy that led to the development of the clinically used antiepileptic drug, Tiagabine, which is a lipophilic derivative of nipecotic acid.[2][5][10]
The 1-(2-Carbamoyl-ethyl) substitution in 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid introduces several key changes:
Increased Lipophilicity: The ethyl chain increases the hydrocarbon character compared to the simple N-H of nipecotic acid, which is expected to improve its ability to cross the BBB.
Hydrogen Bonding Potential: The terminal carbamoyl (-CONH₂) group can act as both a hydrogen bond donor and acceptor. This may influence its binding affinity and selectivity for different GAT subtypes by allowing for additional interactions within the transporter's binding pocket.
Preservation of the Core Pharmacophore: The essential piperidine-3-carboxylic acid core, which is crucial for recognition by the GABA transporters, remains intact.
Based on these structural features, it is hypothesized that 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is also a GABA uptake inhibitor, designed with the potential for improved CNS penetration compared to its parent compound. Its precise GAT subtype selectivity and potency would require experimental validation.
Investigational; potential for improved properties
Experimental Protocols for Bioactivity Assessment
To empirically compare the bioactivity of these two compounds, a standardized in vitro GABA uptake assay is essential.
Protocol: [³H]GABA Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of GABA uptake into synaptosomes or cells expressing specific GAT subtypes.
Objective: To determine the IC₅₀ values of test compounds for the inhibition of GABA uptake via GATs.
Materials:
Rat brain synaptosomes or HEK293 cells stably expressing a specific GAT subtype (e.g., hGAT-1).
[³H]GABA (radiolabeled gamma-aminobutyric acid).
Krebs-HEPES buffer (pH 7.4).
Test compounds: Nipecotic acid and 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, dissolved in appropriate vehicle (e.g., water or DMSO) to create a range of concentrations.
Scintillation cocktail and scintillation counter.
Methodology:
Preparation: Prepare synaptosomes from rat brain cortex or culture HEK293 cells expressing the target GAT.
Assay Setup: In microcentrifuge tubes or a 96-well plate, add a pre-determined amount of synaptosomes or cells suspended in Krebs-HEPES buffer.
Pre-incubation: Add varying concentrations of the test compound (or vehicle control) to the tubes/wells. Allow a pre-incubation period of 10-15 minutes at 37°C.
Uptake Initiation: Initiate the GABA uptake by adding a fixed concentration of [³H]GABA to each tube/well.
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA transport. Non-specific uptake is determined by running a parallel set of experiments at 4°C.
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Subtract the non-specific uptake (4°C) from all readings.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of GABAergic neurotransmission and GAT inhibition.
Caption: Experimental workflow for the [³H]GABA uptake inhibition assay.
Conclusion and Future Perspectives
The comparison between nipecotic acid and 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid highlights a classic narrative in medicinal chemistry: the evolution from a potent but limited parent compound to a rationally designed derivative. Nipecotic acid remains an invaluable research tool due to its well-characterized, potent inhibition of GABA reuptake.[1] However, its poor ability to penetrate the CNS renders it unsuitable for systemic therapeutic use.[5][10]
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid represents a logical next step in drug design. By modifying the N-position of the piperidine ring, the derivative is hypothesized to possess improved lipophilicity and, therefore, better BBB permeability. The addition of the carbamoyl group may also confer altered affinity or selectivity for GAT subtypes.
Ultimately, while the bioactivity of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid can be inferred from its structure, its true pharmacological profile can only be confirmed through rigorous experimental testing. Direct comparative studies using the assays described herein are necessary to quantify its potency (IC₅₀) and selectivity against the different GAT subtypes, and subsequent in vivo studies would be required to assess its BBB penetration and efficacy in models of neurological disorders.
References
Krager, A., Höfner, G., & Wanner, K.T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43-47.
Jackman, S., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 134(6), 1275-1282. Available from: [Link]
Wood, M. D., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. Neuropharmacology, 40(2), 246-253. Available from: [Link]
Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. Available from: [Link]
Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(3), 105-121. Available from: [Link]
Schousboe, A. (1978). Inhibitors of the GABA uptake systems. GABA-Neurotransmitters, 108-122. Available from: [Link]
ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Available from: [Link]
Pharmaffiliates. (n.d.). Nipecotic Acid: A Vital Tool in Neuropharmacological Research. Available from: [Link]
Wikipedia. (n.d.). Nipecotic acid. Available from: [Link]
Clausen, R. P. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(2), 167-179. Available from: [Link]
BioCrick. (n.d.). (±)-Nipecotic acid. Available from: [Link]
A Comparative Guide to the FTIR Spectral Analysis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, a molecule of interest in pharmaceutical research and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, a molecule of interest in pharmaceutical research and drug development. By dissecting its spectral features, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of its structural characterization. This document will compare the expected spectral data with that of analogous structures and discuss the utility of FTIR in relation to other analytical techniques.
Introduction to 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid and the Role of Vibrational Spectroscopy
1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a substituted piperidine derivative containing both a carboxylic acid and a primary amide functional group. The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[1] The precise characterization of such molecules is paramount in ensuring purity, understanding conformation, and predicting biological activity.
FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule.[2] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.
Predicted FTIR Spectrum and Interpretation
Molecular Structure of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Caption: Molecular structure of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Key Spectral Regions and Expected Peaks
The FTIR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[3]
Table 1: Predicted FTIR Absorption Bands for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
O-H and N-H Stretching Region (4000-2500 cm⁻¹): The most prominent feature in this region will be the extremely broad and strong absorption from the carboxylic acid O-H stretching, typically centered around 3000 cm⁻¹.[4][5] This broadness is a direct consequence of strong intermolecular hydrogen bonding, often forming dimers.[4][5] Superimposed on this broad peak, two sharper, medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amide are expected between 3170 and 3370 cm⁻¹.[3][6] The C-H stretching vibrations from the piperidine ring and the ethyl chain will appear as sharp peaks between 2850 and 2960 cm⁻¹.[3]
Carbonyl Stretching Region (1800-1600 cm⁻¹): This region is highly diagnostic. Two distinct and strong carbonyl (C=O) stretching peaks are anticipated. The carboxylic acid C=O will absorb at a higher frequency, typically between 1700-1730 cm⁻¹, while the amide I band (primarily C=O stretch) will be found at a lower frequency, around 1630-1680 cm⁻¹.[2][7] The lower frequency of the amide carbonyl is due to resonance delocalization of the nitrogen lone pair, which weakens the C=O bond.[7]
Fingerprint Region (1500-500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure.[3] Key peaks to look for include the amide II band (a mix of N-H bending and C-N stretching) around 1515-1570 cm⁻¹, the C-O stretch of the carboxylic acid between 1210-1320 cm⁻¹, and the C-N stretch of the tertiary amine in the piperidine ring (1029-1200 cm⁻¹).[3][4][6] A broad O-H out-of-plane bend from the carboxylic acid may also be visible around 900-960 cm⁻¹.[4]
Comparative Analysis with Alternative Structures
To highlight the specificity of the FTIR spectrum, we will compare the expected data for our target molecule with that of its structural isomers or related compounds.
Comparison with Isomers
Consider an isomer where the functional groups are rearranged, for instance, a compound with an ester and a secondary amine. The absence of the broad O-H stretch and the characteristic amide N-H stretches would be immediately apparent. The ester C=O stretch would typically appear at a higher wavenumber (1735-1750 cm⁻¹) than a carboxylic acid C=O.
Comparison with Simpler Piperidine Derivatives
Piperidine: The FTIR spectrum of piperidine itself shows N-H stretching (for the secondary amine) and C-H stretching, but lacks the characteristic carbonyl and O-H absorptions of our target molecule.[9]
2-Piperidinecarboxylic acid (Pipecolic Acid): This compound will exhibit the broad O-H and C=O stretches of a carboxylic acid, but will lack the amide I and II bands and the two N-H stretching peaks.[10]
Experimental Protocol: Acquiring an FTIR Spectrum
A reliable FTIR spectrum can be obtained using the following generalized protocol.
A Comparative Guide to Elemental Analysis Standards for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring safety, ef...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring safety, efficacy, and regulatory compliance. This guide offers an in-depth comparison of elemental analysis standards for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. As a senior application scientist, this document is structured to provide not only the "what" but the critical "why" behind the analytical choices, grounded in established scientific principles and regulatory expectations.
The Theoretical Standard: Foundational Stoichiometry
Before delving into comparative analytical methodologies, it is essential to establish the theoretical elemental composition of pure 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid. This calculated ideal serves as the primary reference standard against which all experimental results are benchmarked.
The molecular formula for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is C₉H₁₆N₂O₃.
Molecular Weight: 200.24 g/mol
Theoretical Elemental Composition:
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon
C
12.01
9
108.09
53.99
Hydrogen
H
1.01
16
16.16
8.07
Nitrogen
N
14.01
2
28.02
14.00
Oxygen
O
16.00
3
48.00
23.97
This theoretical composition represents the ultimate goal of the synthesis and purification process. Any deviation from these values in an experimental setting indicates the presence of impurities or a different molecular structure.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique for elemental analysis is dictated by a variety of factors including the desired accuracy, precision, sample throughput, and the specific elements of interest. For 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid, we are primarily concerned with the bulk composition (C, H, N, O) to confirm identity and purity, as well as trace elemental impurities that may arise from the synthetic process.
Analytical Technique
Principle
Elements Detected
Sensitivity
Throughput
Key Advantages
Key Limitations
CHNOS/CHNS/CHN Elemental Analysis
Combustion of the sample followed by detection of resulting gases (CO₂, H₂O, N₂, SO₂).
C, H, N, S, O (by difference)
ppm level
High
Direct measurement of bulk composition, high precision and accuracy.
To ensure the integrity of analytical results, adherence to validated protocols is crucial. The following sections provide a detailed workflow for the elemental analysis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
CHN Analysis for Bulk Composition Verification
This technique is the gold standard for confirming the empirical formula of a purified organic compound.
Experimental Workflow: CHN Analysis
Caption: Workflow for CHN Elemental Analysis.
Data Interpretation:
The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should fall within a narrow, pre-defined tolerance (typically ±0.4%) of the theoretical values.
Example Data:
Sample Lot
Experimental C (%)
Experimental H (%)
Experimental N (%)
Conformance to Standard
A
53.85
8.12
13.91
Yes
B
52.15
8.55
13.50
No
Lot A demonstrates good correlation with the theoretical values, indicating high purity. Lot B shows significant deviation, suggesting the presence of impurities or residual solvents.
ICP-MS/ICP-OES for Elemental Impurity Profiling
Regulatory guidelines, such as ICH Q3D, mandate the control of elemental impurities in drug products.[5] These impurities can be introduced from catalysts, reagents, or manufacturing equipment.[]
Experimental Workflow: ICP-MS/OES Analysis
Caption: Workflow for ICP-MS/OES Elemental Impurity Analysis.
Data Interpretation:
The concentration of each elemental impurity is quantified and compared against the control limits established in the risk assessment.
Example Data (Hypothetical):
Element
Class (ICH Q3D)
PDE (µ g/day )
Measured Concentration (ppm)
Conclusion
Lead (Pb)
1
5
< 0.1
Pass
Palladium (Pd)
2A
100
2.5
Pass
Nickel (Ni)
2A
200
0.8
Pass
Method Validation: Ensuring Trustworthiness
All analytical methods used for the release of pharmaceutical ingredients must be validated according to guidelines such as ICH Q2(R1).[7][8] This ensures the method is suitable for its intended purpose.
Key Validation Parameters:
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion: A Holistic Approach to Elemental Analysis
The elemental analysis of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is a multi-faceted process that extends beyond simple data generation. It begins with a firm understanding of the theoretical stoichiometry of the pure compound. This is followed by the judicious selection and application of appropriate analytical techniques—CHN analysis to confirm bulk composition and ICP-MS or ICP-OES to quantify trace elemental impurities. Each step must be underpinned by rigorous method validation to ensure the reliability and accuracy of the results. This holistic approach is fundamental to guaranteeing the quality, safety, and regulatory compliance of the final drug product.
References
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]
Kolisnyk, I., et al. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies. Retrieved February 12, 2026, from [Link]
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved February 12, 2026, from [Link]
Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved February 12, 2026, from [Link]
Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. GSC Biological and Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved February 12, 2026, from [Link]
Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. Retrieved February 12, 2026, from [Link]
Jiang, Z., et al. (2021). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Journal of Analytical Atomic Spectrometry. Retrieved February 12, 2026, from [Link]
The best technique for elemental analysis - secrets of science. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]
A Researcher's Guide to the Chromatographic Comparison of Piperidine-3-Carboxylic Acid Derivatives
This guide provides an in-depth, objective comparison of chromatographic techniques for the analysis of piperidine-3-carboxylic acid (also known as nipecotic acid) and its derivatives. These compounds are significant in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of chromatographic techniques for the analysis of piperidine-3-carboxylic acid (also known as nipecotic acid) and its derivatives. These compounds are significant in drug development, particularly as GABA uptake inhibitors, making robust analytical methods for their separation, quantification, and purity assessment essential.[1] This document delves into the causal relationships behind methodological choices, offers field-proven insights, and presents supporting experimental data to guide researchers in selecting and developing optimal separation strategies.
Introduction: The Analytical Challenge
Piperidine-3-carboxylic acid and its analogues are polar, often chiral molecules.[2] Their physicochemical properties present distinct challenges for chromatographic analysis:
High Polarity: The zwitterionic nature of the parent compound and the presence of carboxyl and amino groups lead to poor retention on traditional reversed-phase (RP) columns.
Chirality: Many derivatives possess one or more chiral centers, necessitating enantioselective separation to assess biological activity and meet regulatory requirements.[2][3]
Lack of a Strong Chromophore: The piperidine ring itself does not absorb UV light strongly, often requiring derivatization for sensitive detection or the use of universal detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[4][5]
Understanding these core challenges is the first step in developing a logical and effective analytical method. This guide will compare the primary chromatographic modes used to address these issues: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with specific modifications, Chiral Chromatography, and Gas Chromatography (GC) following derivatization.
Method Selection Workflow
The choice of a chromatographic method is dictated by the analyte's properties and the analytical goal (e.g., quantification, purity, enantiomeric excess). The following workflow provides a logical decision-making process.
Caption: Workflow for chromatographic method selection.
Expertise & Experience: For highly polar compounds like underivatized piperidine-3-carboxylic acid, HILIC is often the most effective and logical starting point.[6] Unlike reversed-phase, which struggles to retain such analytes, HILIC is specifically designed for this purpose. The retention mechanism involves partitioning the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[7]
Causality: The more polar the analyte, the stronger its retention in HILIC.[8][9] This makes HILIC an ideal match for analyzing these compounds directly, often avoiding the need for derivatization that is required for RP-HPLC or GC.[6][9] Coupling HILIC with mass spectrometry (MS) is particularly powerful, as the high organic content of the mobile phase facilitates efficient spray ionization.[6][8][9]
Trustworthiness (Self-Validating System): A robust HILIC method relies on careful control of mobile phase composition. The buffer salt content (e.g., ammonium formate or acetate) is a critical parameter influencing peak shape and retention through secondary electrostatic interactions.[7]
Protocol 1: HILIC-MS for Underivatized Piperidine-3-Carboxylic Acid
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm (A zwitterionic phase often provides excellent peak shape for amino acids).[6]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient: 95% B to 50% B over 10 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Detector: Mass Spectrometer (ESI+)
Expected Outcome: Good retention and sharp, symmetrical peaks for polar piperidine derivatives.
Reversed-Phase HPLC (RP-HPLC)
Expertise & Experience: Standard C18 columns are generally unsuitable for the parent compound due to its polarity. However, for more hydrophobic derivatives (e.g., those with large N-substituents or ester groups), RP-HPLC is a viable and well-understood technique.[10] For polar analogues, two main strategies can be employed: ion-pair chromatography or pre-column derivatization.
Ion-Pair Chromatography: This technique adds a reagent (e.g., trifluoroacetic acid for acids or an alkyl sulfonic acid for bases) to the mobile phase. The reagent forms a neutral, hydrophobic complex with the charged analyte, enhancing its retention on the RP column.
Derivatization: Reacting the analyte with a hydrophobic, chromophoric agent (e.g., benzoyl chloride) serves a dual purpose: it increases retention on the C18 column and enhances UV detectability.[5][11] This is a common strategy for both quantification and chiral analysis.[5][11]
Causality: The choice of derivatization agent is critical. The agent should react specifically with the target functional group (amine or carboxylic acid) under mild conditions and provide a stable product with a strong UV chromophore.[12] For instance, N-(4-aminophenyl)piperidine tags have been used to attach to carboxylic acids, significantly increasing signal magnitude in positive ion mode MS.[12]
Chiral Chromatography
The separation of enantiomers is a critical requirement in pharmaceutical analysis.[2][3] Direct separation using chiral stationary phases (CSPs) is the most common and efficient approach.[13]
Expertise & Experience: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) are the most versatile and widely successful for a broad range of compounds.[13][14] An empirical screening approach using a few complementary columns is often the fastest path to a successful separation.[13][15]
Causality: Chiral recognition is a complex process involving multiple interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP. For piperidine derivatives, protein-based CSPs like alpha-1-acid glycoprotein (AGP) have proven effective, where both ionic and hydrophobic interactions contribute to retention and resolution.[16] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) dramatically alters selectivity and must be optimized for each CSP-analyte pair.[14]
Table 1: Comparison of Common Chiral Stationary Phases for Piperidine Derivatives
Protocol 2: Chiral Separation of N-Benzoyl-3-aminopiperidine
Rationale: Derivatization with benzoyl chloride introduces a π-basic aromatic ring, making it suitable for analysis on a protein-based or polysaccharide CSP, while also providing a strong UV chromophore.[11]
Column: ChromTech CHIRAL-AGP, 5 µm, 150 x 4.6 mm.[11]
Mobile Phase: 0.015 M Phosphate Buffer : Isopropanol (99:1, v/v).[11]
Expected Outcome: Baseline resolution of the (R)- and (S)-enantiomers.
Gas Chromatography (GC)
Expertise & Experience: GC is a high-resolution technique, but it is limited to thermally stable and volatile compounds.[4] Piperidine-3-carboxylic acid and its polar derivatives are non-volatile and cannot be analyzed directly. Therefore, derivatization is mandatory.[4][18]
Causality: The goal of derivatization for GC is to convert polar functional groups (-COOH, -NH) into less polar, more volatile, and thermally stable moieties. This is typically achieved through silylation, acylation, or alkylation.[18] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for converting active hydrogens on amines, acids, and hydroxyls into trimethylsilyl (TMS) ethers/esters.
Trustworthiness (Self-Validating System): Successful GC analysis depends entirely on the derivatization reaction going to completion. Incomplete reactions lead to multiple peaks, poor peak shape, and inaccurate quantification. Reaction conditions (temperature, time, solvent, and excess of reagent) must be carefully optimized and validated.[19]
Protocol 3: GC-MS of Piperidine-3-Carboxylic Acid (as TMS derivative)
Sample Prep: Evaporate 100 µL of the sample solution to complete dryness under a stream of nitrogen.
Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (catalyst/solvent). Cap tightly and heat at 75 °C for 45 minutes.
GC-MS Conditions:
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temp: 250 °C
Oven Program: 80 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Carrier Gas: Helium, constant flow 1.0 mL/min
Detector: Mass Spectrometer (Scan mode or SIM for quantification)
Expected Outcome: A sharp, single peak corresponding to the di-TMS derivative of piperidine-3-carboxylic acid, with a characteristic mass spectrum for confirmation.
Summary and Data Presentation
The optimal chromatographic technique is highly dependent on the specific derivative's structure and the analytical objective.
Table 2: Performance Comparison of Chromatographic Modes
Technique
Analyte State
Retention Principle
Advantages
Disadvantages
Best For
HILIC
Underivatized
Partitioning
Excellent for polar compounds, MS-compatible mobile phases
Sensitive to mobile phase water content, can have longer equilibration times
Direct analysis of polar parent compounds and analogues.[6][8][9]
RP-HPLC
Derivatized or Hydrophobic Analogues
Hydrophobic Interaction
Robust, widely available, predictable
Poor retention for polar compounds without ion-pairing or derivatization
Analysis of less polar derivatives or after derivatization for UV detection.[5][10]
Chiral LC
Underivatized or Derivatized
Chiral Recognition
Direct separation of enantiomers, versatile (HPLC/SFC)
Column selection can be empirical, CSPs can be expensive
High resolution, excellent sensitivity and specificity (MS)
Requires derivatization, analyte must be thermally stable
Volatile or semi-volatile derivatives; orthogonal confirmation.[4]
Conclusion
For the analysis of piperidine-3-carboxylic acid and its polar derivatives, HILIC-MS stands out as the most direct and efficient technique, avoiding the complexities of derivatization. When analyzing more hydrophobic derivatives, traditional RP-HPLC remains a robust and reliable choice. For enantiomeric purity, a screening approach using chiral LC with polysaccharide and macrocyclic glycopeptide columns is the most pragmatic strategy. Finally, GC-MS serves as a powerful orthogonal technique, provided a complete and reproducible derivatization protocol is established. The experimental protocols and comparative data herein provide a foundational framework for researchers to develop and validate methods tailored to their specific analytical needs.
References
Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]
Chiral separation of nipecotic acid amides. PubMed. Available at: [Link]
Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group. Available at: [Link]
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available at: [Link]
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: [Link]
CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. Available at: [Link]
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Available at: [Link]
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available at: [Link]
Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). Available at: [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. International Labmate. Available at: [Link]
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
Topic: 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Profile Objective: This guide define...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling, segregation, and disposal protocols for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid . As a functionalized piperidine derivative often used as a pharmaceutical intermediate (e.g., in GABA uptake inhibitor synthesis), this compound presents specific amphoteric (zwitterionic) properties that dictate its waste stream management.
Chemical Identity:
CAS Number: (Specific CAS may vary by salt form; treat as generic piperidine derivative if unlisted)
Core Safety Directive:
Treat this substance as a Hazardous Chemical Waste . While it may not carry a specific EPA "P" or "U" listing, its status as a bioactive intermediate requires destruction via incineration to prevent environmental accumulation. Do not dispose of via sanitary sewer systems.
Hazard Assessment & Classification
Before disposal, you must classify the waste based on its physical state and chemical reactivity.[1]
Hazard Category
Classification
Operational Implication
Health Health
Irritant (H315, H319)
Wear nitrile gloves and safety glasses. Avoid dust inhalation.[2][3][4][5]
Reactivity
Amphoteric / Zwitterionic
Contains both acidic and basic groups. Solubility is pH-dependent.
Flammability
Combustible Solid
Finely divided dust may form explosive mixtures in air.
Incompatibility
Strong Oxidizers
CRITICAL: Do not mix with Nitric Acid or Perchlorates.
Expert Insight:
Why is pH relevant to disposal?
This molecule has an isoelectric point. If you mix a concentrated solution of this compound into a waste container with a pH near its isoelectric point, it may precipitate out of solution. This creates "sludge" that clogs waste lines and complicates incineration. Recommendation: Dispose of in solvents where it remains soluble (e.g., Methanol/Water mixtures) or as solid waste.
Waste Segregation Protocol
Proper segregation is the primary defense against unexpected laboratory reactions.
Segregation: Keep separate from "Sharps" and "Biohazardous Waste."
B. Liquid Waste (Mother Liquors/Solutions)
Solvent Base: Determine the primary solvent (e.g., Water, Methanol, DCM).
Stream Selection:
Non-Halogenated Organic: If dissolved in MeOH, EtOH, DMSO, or Water.
Halogenated Organic: If dissolved in DCM or Chloroform.[6]
pH Check: Ensure the waste stream is not < pH 2 or > pH 12 to prevent rapid hydrolysis of the amide group, which can generate ammonia gas or pressure buildup in sealed containers.
Step-by-Step Disposal Procedures
Scenario 1: Disposal of Pure Solid Substance
Step 1: Transfer the solid chemical into a clear, sealable plastic bag (secondary containment).
Step 2: Place the sealed bag into the designated Solid Organic Waste Drum .
Step 3: Complete the waste tag with the full chemical name (no abbreviations/structures).
Step 4: Secure the lid. Do not leave the container open in the fume hood.
Scenario 2: Disposal of Reaction Mixtures (Liquid)
Step 1 (Compatibility Test): In a small vial, mix 1 mL of your waste solution with 1 mL of the contents of the central waste carboy. Watch for heat generation, bubbling, or precipitation.
Pass: No reaction. Proceed.
Fail: Start a new, separate waste container.
Step 2: Pour the mixture into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
Step 3: Rinse the reaction vessel with a compatible solvent and add the rinsate to the same waste container.
Step 4: Log the volume and constituents on the waste container's accumulation log.
Visualizing the Disposal Workflow
The following diagram outlines the decision logic for disposing of 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid.
Figure 1: Decision tree for the segregation and packaging of piperidine derivative waste streams.
Emergency Spill Response
If a spill occurs outside of the fume hood:
Evacuate & Ventilate: If dust is airborne, clear the area to prevent inhalation.[2][3][4]
PPE: Don nitrile gloves, lab coat, and safety goggles. Use an N95 dust mask if powder is present.
Containment:
Solid: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.
Liquid: Surround with absorbent pads or vermiculite.
Cleanup:
Wipe the area with water and a mild detergent (soap).
Note: Do not use bleach (Sodium Hypochlorite). Bleach can react with amines to form chloramines, which are toxic and unstable.
Disposal: Place all cleanup materials into a hazardous waste bag and label as "Debris contaminated with [Chemical Name]."
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators.
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
Personal protective equipment for handling 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
Executive Summary & Scientific Context As researchers, we often treat catalog reagents as inert tools until a reaction occurs. However, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid presents a specific set of handli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
As researchers, we often treat catalog reagents as inert tools until a reaction occurs. However, 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid presents a specific set of handling challenges dictated by its structure. It is an amphoteric piperidine derivative, possessing both a basic nitrogen (tempered by the carbamoyl-ethyl group) and an acidic carboxylic tail.
While specific toxicological data (LD50) for this exact derivative may be sparse in public registries, structure-activity relationship (SAR) analysis of similar piperidine-3-carboxylic acids dictates that we treat this substance as a Class 2 Irritant (Skin/Eye) and a potential Respiratory Irritant (STOT SE 3) .
This guide moves beyond generic compliance. It outlines a self-validating safety workflow designed to protect not just the scientist, but the integrity of your experimental data by preventing cross-contamination.
Hazard Profiling: The "Why" Behind the Protocol
To understand the PPE requirements, we must first understand the molecular behavior:
The Piperidine Core: Historically, piperidine derivatives are skin and mucous membrane irritants. They can cause reversible but painful dermatitis upon prolonged contact.
The Carboxylic Acid Moiety: Adds acidity, increasing the risk of eye damage (corneal opacity) if dust enters the eye.
Physical State (Solid/Powder): The primary vector of exposure is inhalation of dust during weighing and static-induced aerosolization .
Critical Control Point: The highest risk occurs during the transfer of the dry solid from the stock container to the weighing boat.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. Use this tiered approach based on the operation being performed.
Protection Zone
PPE Requirement
Technical Rationale
Ocular
Chemical Splash Goggles (Not Safety Glasses)
Crystalline powders can bypass the side-gaps of standard safety glasses. Goggles seal the orbital area against dust ingress.
Dermal (Hands)
Nitrile Gloves (Minimum 5 mil)
Latex is permeable to many organic nitrogen compounds. 5 mil Nitrile provides adequate breakthrough time for solid handling.
Dermal (Body)
Lab Coat (100% Cotton or Nomex)
Synthetic blends can melt if a flash fire occurs (though this compound is not highly flammable, solvents used with it might be).
Respiratory
Fume Hood (Primary) or N95 (Secondary)
Mandatory: Handle all solids inside a certified chemical fume hood. If weighing outside a hood is unavoidable, an N95 particulate respirator is the absolute minimum requirement.
Hygiene
Double-Gloving Strategy
Protocol: Wear a colored inner glove and a standard outer glove. If the outer glove tears or is contaminated, the color contrast gives immediate visual warning.
Operational Protocols: Step-by-Step
Phase A: Solid Handling & Weighing
The goal is to eliminate static charge, which causes the powder to "jump" and aerosolize.
Environmental Prep: Verify Fume Hood face velocity is between 80–100 fpm.
Static Mitigation: Use an anti-static gun or a polonium strip near the balance if the humidity is low (<30%).
The "Zero-Waste" Transfer:
Place a weighing boat on the balance.
Tare the balance.
Transfer solid using a spatula. Do not pour from the bottle.
Self-Validating Step: Wipe the exterior of the stock bottle with a Kimwipe before returning it to the shelf. If the wipe shows residue, your transfer technique was too aggressive.
Phase B: Solubilization & Reaction
This compound is amphoteric; solubility can be pH-dependent.
Solvent Choice: Likely soluble in water, DMSO, or Methanol.
Exotherm Check: When dissolving in acidic or basic media, add the solid slowly to the liquid. Although a violent exotherm is unlikely, piperidine nitrogens can generate heat upon protonation.
Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen or Argon prevents moisture absorption (hygroscopicity) which alters the stoichiometry.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is missed.
Figure 1: Operational decision tree for handling amphoteric piperidine derivatives. Note the critical branch point at "Fume Hood Availability" for solid handling.
Disposal & Environmental Compliance
Improper disposal of piperidine derivatives is a common regulatory violation. Do not flush this compound.
Waste Stream:Organic Chemical Waste .
Segregation:
If dissolved in water: Aqueous Organic Waste (Do not mix with strong acids).
If dissolved in DMSO/Methanol: Non-Halogenated Organic Solvent Waste .
Container Labeling: Clearly label as "Contains Piperidine Derivative - Irritant."
Emergency Spills:
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum.
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol (increases skin absorption).
References
Fisher Scientific. (2025). Safety Data Sheet: 3-Piperidinecarboxylic acid. Retrieved from (Search: Piperidine-3-carboxylic acid).
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Piperidine Derivatives. Retrieved from .
U.S. Environmental Protection Agency (EPA). (2024). Laboratory Environmental Sample Disposal Information Document. Retrieved from .
Apollo Scientific. (2023). Safety Data Sheet: Piperidine-4-carboxylic acid. Retrieved from .